S-Methylglutathione
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDDTSVRVWHMO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183479 | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-56-7 | |
| Record name | S-Methylglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Role of S-Methylglutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methylglutathione (SMG) is an S-substituted derivative of the ubiquitous antioxidant glutathione. While not as extensively studied as its precursor, SMG plays a significant role in cellular detoxification, particularly of formaldehyde, and is implicated in the regulation of specific enzymatic pathways. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, interactions with key enzymes, and its role in cellular signaling. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the associated biochemical pathways to serve as a resource for researchers in the fields of biochemistry, toxicology, and drug development.
Introduction
This compound (L-γ-glutamyl-S-methyl-L-cysteinylglycine) is an endogenous metabolite formed by the methylation of the thiol group of glutathione (GSH).[1] This modification alters its chemical properties, leading to distinct biological activities. Primarily recognized for its involvement in detoxification processes, SMG is a key intermediate in the metabolism of certain xenobiotics and endogenous toxins.[2] Its structural similarity to other glutathione conjugates also positions it as a potential modulator of enzymes that recognize glutathione-derived substrates.
Metabolic Pathways Involving this compound
The metabolism of this compound is intrinsically linked to the broader glutathione-dependent detoxification systems. The primary pathways involving SMG are its synthesis and its role in the detoxification of formaldehyde.
Synthesis of this compound
In microorganisms such as Escherichia coli, the synthesis of this compound is catalyzed by the CheR methyltransferase. This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor to methylate the thiol group of glutathione.[3][4] This reaction is considered a "parasitic" or side reaction of the CheR methyltransferase, which is primarily involved in the methylation of chemotaxis receptors.[3][4]
Role in Formaldehyde Detoxification
Formaldehyde, a toxic and carcinogenic compound, is detoxified in many organisms through a glutathione-dependent pathway. In this pathway, formaldehyde spontaneously reacts with glutathione to form S-hydroxymethylglutathione. This intermediate is then oxidized by alcohol dehydrogenase 5 (ADH5) to S-formylglutathione, which is subsequently hydrolyzed by S-formylglutathione hydrolase to formate and regenerates glutathione. While this compound is not a direct intermediate in this main pathway, the methylation of glutathione can be seen as a competing reaction that modulates the pool of available GSH for formaldehyde detoxification.
Interaction with Key Enzymes
This compound interacts with several key enzymes, most notably glyoxalase I and glutathione S-transferases.
Inhibition of Glyoxalase I
Interaction with Glutathione S-Transferases (GSTs)
Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, facilitating their detoxification and excretion.[6] While SMG itself is not a substrate for conjugation, its structural similarity to glutathione suggests it may act as a competitive inhibitor for the glutathione binding site of some GST isoforms. However, specific kinetic data on the interaction between SMG and various GSTs are currently lacking.
Quantitative Data
Quantitative data on this compound is limited. The following table summarizes the available information.
| Parameter | Value | Organism/Enzyme | Reference |
| Inhibition Constant (Ki) | |||
| S-(N-hydroxy-N-methylcarbamoyl)glutathione vs. Glyoxalase I | 68 µM | Yeast | [5] |
| Michaelis Constant (Km) | |||
| S-D-lactoylglutathione vs. Glyoxalase II | 0.48 mM | Bovine Liver | [5] |
Note: Data for structurally related compounds are provided for context due to the limited availability of direct quantitative data for this compound.
Experimental Protocols
Synthesis of this compound (Conceptual Approach)
Enzymatic synthesis can be achieved using the CheR methyltransferase from E. coli.[4] This would involve incubating purified CheR with glutathione and S-adenosylmethionine and subsequently purifying the resulting this compound.
Quantification of this compound by HPLC
A high-performance liquid chromatography (HPLC) based method can be adapted for the quantification of this compound in biological samples.[8][9]
Principle: The method involves the derivatization of the primary amine of SMG with a fluorescent or UV-absorbing tag, followed by separation and quantification using reverse-phase HPLC.
Workflow:
Methodology Outline:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer and deproteinize using an agent like perchloric acid or trifluoroacetic acid.
-
Derivatization: Neutralize the sample and react with a derivatizing agent such as o-phthalaldehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (FDNB) to label the primary amine of the glutamate residue.[8][10]
-
HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile using a fluorescence detector (for OPA derivatives) or a UV-Vis detector (for FDNB derivatives).
-
Quantification: Prepare a standard curve using known concentrations of purified this compound and use it to quantify the amount of SMG in the biological samples.
Glutathione S-Transferase (GST) Activity Assay
A general spectrophotometric assay can be used to measure the activity of GSTs.[10][11][12]
Principle: The assay measures the rate of conjugation of glutathione to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Methodology Outline:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione, and CDNB.
-
Enzyme Addition: Add the enzyme source (e.g., cell lysate or purified GST) to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
To investigate the inhibitory effect of this compound, the assay can be performed in the presence of varying concentrations of SMG.
Role in Cellular Signaling
The direct role of this compound in cellular signaling is not well-established. However, by influencing the levels of glutathione and potentially inhibiting enzymes like glyoxalase I, SMG could indirectly affect signaling pathways. For instance, alterations in the glutathione pool can impact the cellular redox state, which is a critical component of many signaling cascades. S-glutathionylation, the reversible formation of mixed disulfides between glutathione and protein thiols, is a key mechanism in redox signaling.[11][13] By competing for glutathione, the synthesis of SMG might modulate the extent of S-glutathionylation of signaling proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-methyl glutathione synthesis is catalyzed by the cheR methyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Glutathionylation signaling in cell biology: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human mitochondrial glutathione transferases: Kinetic parameters and accommodation of a mitochondria-targeting group in substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 7. Methyltransferase CheR binds to its chemoreceptor substrates independent of their signaling conformation yet modifies them differentially - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. S-Glutathionylation: Indicator of Cell Stress and Regulator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of S-Methylglutathione
An In-depth Technical Guide on the Discovery and History of S-Methylglutathione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione. While not as abundant as its precursor, SMG plays a significant role in specific metabolic and detoxification pathways. This document provides a comprehensive overview of the discovery, history, and key biochemical functions of this compound. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the key biochemical pathways in which it is involved. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of glutathione derivatives in cellular metabolism and toxicology.
Discovery and History
The direct discovery of this compound is not marked by a single seminal paper but rather an incremental understanding of glutathione's diverse biochemical modifications. The broader class of S-alkylglutathiones was recognized in the mid-20th century as products of xenobiotic metabolism. A significant milestone in the specific history of this compound was the identification of its enzymatic synthesis in Escherichia coli in 1986. Researchers demonstrated that the cheR methyltransferase, an enzyme primarily known for its role in bacterial chemotaxis, could catalyze the methylation of glutathione using S-adenosylmethionine as the methyl donor[1][2]. This discovery suggested that the formation of this compound could be a "parasitic" reaction, a side activity of an enzyme with a different primary function[1][2].
Earlier studies in the 1970s had already explored the metabolism of S-alkylglutathiones, laying the groundwork for understanding their physiological significance[3]. The non-enzymatic formation of this compound through the reaction of glutathione with methylating agents like N-methyl-N-nitrosourea and methyl methanesulfonate has also been demonstrated in vitro[4]. This suggests that SMG could potentially form in biological systems when cells are exposed to certain types of chemical stressors.
Biochemical Roles and Significance
This compound is involved in several key cellular processes, primarily related to detoxification and the regulation of specific enzyme activities.
Role in Formaldehyde Detoxification
Formaldehyde is a toxic and carcinogenic compound that can be generated endogenously or encountered from environmental sources. The primary pathway for formaldehyde detoxification in many organisms is glutathione-dependent. In this pathway, formaldehyde spontaneously reacts with glutathione (GSH) to form S-hydroxymethylglutathione. This intermediate is then oxidized by alcohol dehydrogenase 5 (ADH5) to S-formylglutathione, which is subsequently hydrolyzed to formate and regenerates GSH[5]. While this compound is not a direct intermediate in this main pathway, the methylation of glutathione can influence the pool of available GSH for this critical detoxification process.
Inhibition of the Glyoxalase System
The glyoxalase system is a crucial metabolic pathway for the detoxification of methylglyoxal, a reactive dicarbonyl species produced as a byproduct of glycolysis. The system consists of two main enzymes: glyoxalase I (Glo1) and glyoxalase II (Glo2). This compound has been identified as an inhibitor of glyoxalase I[6][7]. By inhibiting this key detoxification enzyme, this compound can potentially lead to an accumulation of cytotoxic methylglyoxal. This inhibitory role suggests that fluctuations in this compound levels could have significant implications for cellular health, particularly under conditions of high glycolytic flux.
Quantitative Data
Quantitative data on this compound is not as extensively documented as for glutathione. However, data from related studies on enzyme kinetics and tissue concentrations of glutathione provide a valuable context.
Table 1: Kinetic Parameters of Enzymes Associated with this compound and its Precursor
| Enzyme/Compound | Substrate(s) | Km | Vmax | Ki | Organism/Tissue | Reference(s) |
| Glutathione S-Transferase | Glutathione | ~0.1 - 0.45 mM | 40 - 88 µmol/min/mg | - | Rat Liver, Bovine Erythrocytes | [8][9][10] |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | ~0.1 - 1.21 mM | 60 - 402 µmol/min/mg | - | Rat Liver, Bovine Erythrocytes | [8][9][10] | |
| Glyoxalase I | Glutathione-methylglyoxal hemithioacetal | ~7 µM (calculated from mimic) | - | - | Yeast | [11] |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione (SMG mimic) | - | - | 68 µM | Yeast | [11][12] |
Table 2: Representative Concentrations of Glutathione in Mammalian Tissues
| Tissue | Concentration (Reduced Glutathione - GSH) | Organism | Reference(s) |
| Liver | 1 - 10 mM | Mammalian | [13][14] |
| Brain | 0.5 - 10 mM | Mammalian | [13] |
| Kidney | High, but variable | Mouse | [15] |
| Plasma | 2 - 4 µM | Human | [16] |
Note: Specific concentrations for this compound in these tissues are not widely reported. The levels of its precursor, glutathione, are provided for context.
Experimental Protocols
The analysis of this compound in biological samples typically involves separation by high-performance liquid chromatography (HPLC) followed by detection. The following is a generalized protocol based on methods for glutathione and its derivatives.
Quantification of this compound by HPLC
This protocol is adapted from methods for the analysis of S-alkylglutathiones and S-glutathionylated proteins[3][17][18][19][20].
Objective: To quantify the concentration of this compound in a biological sample (e.g., tissue homogenate, cell lysate).
Principle: Thiols in the sample are derivatized with a fluorescent or UV-absorbing tag, separated by reverse-phase HPLC, and quantified by comparison to a standard curve.
Materials:
-
This compound standard (for calibration curve)
-
Sample (tissue homogenate, cell lysate)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization
-
N-ethylmaleimide (NEM) to block free thiols (optional, for measuring total this compound after reduction)
-
Dithiothreitol (DTT) for reduction of disulfide bonds
-
Monobromobimane (mBBr) or 1-fluoro-2,4-dinitrobenzene (FDNB) for derivatization
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Mobile phase A: 0.25% acetic acid in water, pH adjusted to 3.1 with NaOH
-
Mobile phase B: Acetonitrile or Methanol
Procedure:
-
Sample Preparation and Deproteinization:
-
Homogenize tissue or lyse cells in a suitable buffer on ice.
-
To an aliquot of the homogenate/lysate, add an equal volume of cold 10% PCA or TCA.
-
Vortex and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Derivatization (using Monobromobimane):
-
To the supernatant, add a labeling buffer (e.g., CHES buffer, pH 9.0).
-
Add a solution of mBBr in acetonitrile.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid or acetic acid).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the sample using a gradient of mobile phase A and B. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (re-equilibration)
-
-
Set the fluorescence detector to an excitation wavelength of 380 nm and an emission wavelength of 480 nm for mBBr derivatives. For FDNB derivatives, use a UV detector at 365 nm.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of this compound using the same procedure.
-
Integrate the peak area corresponding to the this compound derivative in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving this compound and its related metabolic systems.
Caption: Enzymatic synthesis of this compound by cheR methyltransferase.
Caption: Glutathione-dependent formaldehyde detoxification pathway.
Caption: Inhibition of the Glyoxalase I enzyme by this compound.
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound by HPLC.
Conclusion
This compound, a methylated derivative of glutathione, holds a niche but important role in cellular metabolism. Its history is intertwined with the broader study of glutathione chemistry and metabolism. While not as abundant as its precursor, its functions in formaldehyde detoxification and as an inhibitor of the glyoxalase system highlight its potential significance in cellular responses to metabolic stress and xenobiotic exposure. Further research is warranted to fully elucidate the tissue-specific concentrations and the kinetics of the enzymes that govern its formation and degradation. The methodologies and pathways detailed in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in health and disease.
References
- 1. S-methyl glutathione synthesis is catalyzed by the cheR methyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-methyl glutathione synthesis is catalyzed by the cheR methyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of some kinetic and characteristic properties of glutathione S-transferase from bovine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Maintenance of glutathione levels and its importance in epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of S-glutathionylated proteins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. mdpi.com [mdpi.com]
S-Methylglutathione and its Interaction with Glyoxalase I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glyoxalase system is a critical metabolic pathway responsible for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[1] The system's primary enzyme, glyoxalase I (GLO1), catalyzes the isomerization of the hemithioacetal, formed spontaneously from methylglyoxal and reduced glutathione (GSH), to S-D-lactoylglutathione.[2] Given its essential role in preventing cellular damage, GLO1 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and diabetes.[3]
This technical guide provides a comprehensive overview of S-Methylglutathione (SMG), an S-substituted glutathione, and its interaction with glyoxalase I.[4] SMG acts as an inhibitor of GLO1, and understanding this interaction is crucial for the development of novel therapeutics targeting the glyoxalase pathway.[4] This document details the quantitative aspects of this inhibition, provides experimental protocols for its characterization, and visualizes the associated biochemical pathways and workflows.
Quantitative Data on Glyoxalase I Inhibition
| Inhibitor | Enzyme Source | Inhibition Type | Kᵢ Value | Reference |
| This compound | Yeast | Competitive (inferred) | Not explicitly stated, but noted to be a weaker inhibitor | [5] |
| S-(p-bromobenzyl)glutathione | Yeast | Competitive | ~920-fold lower than this compound | [5] |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast | Competitive | 68 µM | [6] |
Experimental Protocols
Determination of Glyoxalase I Inhibition by this compound
This protocol outlines the spectrophotometric assay to determine the inhibition constant (Kᵢ) of this compound for glyoxalase I. The assay is based on monitoring the formation of S-D-lactoylglutathione, which absorbs light at 240 nm.
Materials:
-
Glyoxalase I (from yeast or human recombinant)
-
Reduced Glutathione (GSH)
-
Methylglyoxal (MG)
-
This compound (SMG)
-
Sodium phosphate buffer (50 mM, pH 6.6)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of glyoxalase I in sodium phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare stock solutions of GSH (e.g., 100 mM), MG (e.g., 100 mM), and SMG (e.g., 10 mM) in sodium phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a microcentrifuge tube, prepare the substrate mixture by combining GSH and MG in the sodium phosphate buffer. A typical starting concentration is 2 mM of each. Allow this mixture to incubate at room temperature for at least 10 minutes to allow for the spontaneous formation of the hemithioacetal substrate.
-
-
Inhibition Assay:
-
Set up a series of reactions in the wells of the UV-transparent plate or in cuvettes. Each reaction should have a final volume of 200 µL (for a 96-well plate) or 1 mL (for a cuvette).
-
To each well/cuvette, add the following in order:
-
Sodium phosphate buffer
-
A fixed volume of the pre-incubated GSH/MG substrate mixture.
-
Varying concentrations of this compound (the inhibitor). It is advisable to use a range of concentrations around the expected Kᵢ.
-
A control reaction with no inhibitor should be included.
-
-
Pre-incubate the plate/cuvettes at 25°C for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding a fixed amount of the glyoxalase I enzyme solution to each well/cuvette.
-
Immediately begin monitoring the increase in absorbance at 240 nm over time (e.g., every 15 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. The rate of formation of S-D-lactoylglutathione can be calculated using the molar extinction coefficient of 2.86 mM⁻¹cm⁻¹.
-
To determine the inhibition constant (Kᵢ), plot the data using a suitable method such as a Dixon plot (1/v vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition. If the IC₅₀ is determined, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.
-
Signaling Pathways and Logical Relationships
Experimental Workflow for Glyoxalase I Inhibition Assay
The following diagram illustrates the logical workflow for determining the inhibitory effect of this compound on glyoxalase I activity.
Caption: Workflow for determining the Kᵢ of this compound for Glyoxalase I.
Cellular Consequences of Glyoxalase I Inhibition by this compound
Inhibition of glyoxalase I by this compound disrupts the primary detoxification pathway for methylglyoxal, leading to its accumulation. This triggers a cascade of downstream cellular events, including the formation of advanced glycation end products (AGEs), increased oxidative stress, and ultimately, the induction of apoptosis.
References
- 1. Glyoxalase system - Wikipedia [en.wikipedia.org]
- 2. Glyoxalase I--structure, function and a critical role in the enzymatic defence against glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactoylglutathione lyase - Wikipedia [en.wikipedia.org]
- 4. This compound | Glyoxalase | TargetMol [targetmol.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Methylglutathione: A Key Contributor to Cellular Antioxidant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione (GSH). While GSH is widely recognized as the master antioxidant in most living cells, the specific roles and contributions of its S-substituted metabolites, such as SMG, are emerging as critical areas of investigation in the fields of redox biology and pharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound's role in antioxidant defense, detailing its biochemical properties, mechanisms of action, and its interplay with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of novel antioxidant therapies.
Core Concepts in this compound-Mediated Antioxidant Defense
This compound is an S-substituted form of glutathione where the hydrogen of the sulfhydryl group is replaced by a methyl group. This structural modification influences its chemical reactivity and biological functions. While it does not possess the free thiol group that is central to many of GSH's direct radical scavenging activities, SMG participates in antioxidant defense through several key mechanisms.
Biosynthesis and Metabolism
This compound can be formed through the conjugation of methylating agents with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs). This process is a critical step in the detoxification of various xenobiotics and endogenous electrophiles.
Enhanced Nucleophilicity
This compound is a stronger nucleophile than GSH. This property is attributed to the positive inductive effect of the methyl group, which increases the electron density on the sulfur atom. This enhanced nucleophilicity allows SMG to more readily react with and neutralize electrophilic compounds, contributing to cellular detoxification and antioxidant defense.
Modulation of the Glyoxalase System
The glyoxalase system is a critical metabolic pathway for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This compound has been shown to be an inhibitor of glyoxalase I, the first enzyme in this pathway. By modulating the activity of glyoxalase I, SMG may influence the cellular levels of methylglyoxal and impact pathways related to glycation and oxidative stress.
Quantitative Analysis of Antioxidant Capacity
While extensive quantitative data on the direct antioxidant capacity of this compound is still an active area of research, some key kinetic parameters have been reported. The following table summarizes available data on the reaction rates of this compound and its parent compound, Glutathione, with various reactive oxygen species (ROS).
| Antioxidant | Reactive Oxygen Species (ROS) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| This compound | Hydroxyl Radical (•OH) | >6 x 10⁷ s⁻¹ (for the formation of the five-membered SO•+ intermediate) | [1] |
| Glutathione (GSH) | Hydroxyl Radical (•OH) | 7.68 x 10⁹ | [2] |
| Glutathione (GSH) | Superoxide (O₂⁻) | ~200 | [3] |
| Glutathione (GSH) | Hydrogen Peroxide (H₂O₂) | ~20-29 | [4][5] |
Signaling Pathways Modulated by this compound
The antioxidant functions of this compound are intricately linked to its ability to influence cellular signaling pathways, particularly those that govern the expression of antioxidant enzymes and cytoprotective genes. A central player in this regulation is the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Pathway: A Master Regulator of Antioxidant Response
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of genes encoding antioxidant and detoxification enzymes.
Hypothesized Role of this compound in Nrf2 Activation
While direct evidence for this compound's interaction with Keap1 is still emerging, a plausible mechanism involves the modification of Keap1 cysteine residues through S-glutathionylation, a process that can be induced by GSH.[6][7][8] Given that S-alkylating agents can lead to the formation of this compound and also activate the Nrf2 pathway, it is hypothesized that SMG, as an S-alkylated glutathione, may directly or indirectly influence the S-glutathionylation of Keap1, thereby promoting Nrf2 activation. This would lead to the upregulation of a battery of antioxidant genes, contributing to a robust cellular defense against oxidative stress.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for the analysis of glutathione and its S-conjugates and can be optimized for the specific quantification of this compound in biological samples.
1. Sample Preparation: a. Homogenize cell pellets or tissue samples in a suitable ice-cold buffer (e.g., phosphate-buffered saline) containing a reducing agent like dithiothreitol (DTT) to prevent oxidation. b. Precipitate proteins by adding a final concentration of 5% trichloroacetic acid (TCA) or another suitable precipitating agent. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein. d. Carefully collect the supernatant for analysis.
2. Derivatization (Optional but recommended for UV detection): a. To enhance detection, the thiol group of any remaining GSH can be derivatized. For specific SMG analysis without derivatization, proceed to step 3. If a derivatization step is included to quantify other thiols simultaneously, ensure that the derivatizing agent does not interfere with the SMG peak.
3. HPLC Analysis: a. Column: A C18 reverse-phase column is typically used. b. Mobile Phase: A gradient elution is often employed. For example:
- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Acetonitrile.
- A linear gradient from 0% to 30% Mobile Phase B over 20 minutes can be a starting point for optimization. c. Flow Rate: Typically 1 mL/min. d. Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the peptide backbone of this compound. If a derivatizing agent is used, the detection wavelength should be adjusted accordingly. e. Quantification: A standard curve should be generated using known concentrations of pure this compound to quantify the amount in the samples.
Workflow for LC-MS/MS Analysis of this compound
For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Conclusion
This compound, a methylated derivative of glutathione, plays a multifaceted role in cellular antioxidant defense. Its enhanced nucleophilicity makes it an effective scavenger of electrophilic species, and its ability to modulate the glyoxalase system highlights its importance in mitigating the damaging effects of metabolic byproducts. Furthermore, the hypothesized role of this compound in the activation of the Keap1-Nrf2 signaling pathway suggests a broader regulatory function in orchestrating the cellular antioxidant response.
While significant progress has been made in understanding the functions of this compound, further research is needed to fully elucidate its direct antioxidant capacity through detailed kinetic studies of its reactions with various ROS. The development and validation of specific and sensitive analytical methods for the routine quantification of this compound in biological samples will be crucial for advancing this field. A deeper understanding of the direct interactions of this compound with key signaling proteins like Keap1 will provide valuable insights into its regulatory roles and may open new avenues for the development of targeted therapeutic strategies to bolster cellular antioxidant defenses. This technical guide serves as a foundation for these future investigations, providing a comprehensive overview of the current knowledge and a framework for continued exploration of this important molecule.
References
- 1. Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of superoxide scavenging by glutathione: an evaluation of its role in the removal of mitochondrial superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein S-glutathionylation reactions as a global inhibitor of cell metabolism for the desensitization of hydrogen peroxide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Metabolic Journey of S-Methylglutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant, glutathione. It is primarily formed through the conjugation of glutathione with endogenous or xenobiotic methylating agents. This guide provides an in-depth exploration of the metabolic fate of this compound, its degradation products, and the key enzymatic players involved. Understanding these pathways is crucial for researchers in toxicology, drug metabolism, and cellular biochemistry, as they shed light on detoxification mechanisms and the biotransformation of various compounds.
Metabolic Fate of this compound
The primary metabolic pathway for this compound, like other glutathione S-conjugates, is the mercapturic acid pathway . This pathway is a major route for the detoxification and elimination of a wide range of electrophilic compounds. The metabolism of this compound can be broadly divided into its formation and subsequent degradation.
Formation of this compound
This compound is formed when a methyl group is transferred to the sulfur atom of glutathione. This can occur through both enzymatic and non-enzymatic reactions.
-
Enzymatic Formation: The most common route for the formation of this compound is through the action of Glutathione S-transferases (GSTs) . These enzymes catalyze the conjugation of reduced glutathione (GSH) with various electrophilic substrates, including methylating agents such as methyl halides (e.g., methyl bromide, methyl chloride) and certain pharmaceuticals.[1] In some organisms, like E. coli, this compound can also be synthesized from S-adenosylmethionine (SAM) and glutathione, a reaction catalyzed by the cheR methyltransferase.[2]
-
Non-Enzymatic Formation: Certain highly reactive methylating agents, such as N-methyl-N-nitrosourea (MNU) and methyl methanesulfonate (MMS), can directly methylate glutathione to form this compound without enzymatic catalysis.[3]
Degradation of this compound: The Mercapturic Acid Pathway
Once formed, this compound enters the mercapturic acid pathway, a series of catabolic reactions that ultimately lead to the formation of a more water-soluble and readily excretable compound. This pathway involves the sequential removal of the glutamate and glycine residues from the glutathione backbone, followed by N-acetylation of the remaining cysteine conjugate.
The key degradation products of this compound are:
-
S-Methyl-L-cysteinylglycine
-
S-Methyl-L-cysteine
-
N-acetyl-S-methyl-L-cysteine (S-methylmercapturic acid)
The enzymatic steps are as follows:
-
γ-Glutamyltransferase (GGT): This membrane-bound enzyme initiates the degradation by cleaving the γ-glutamyl bond between glutamate and cysteine, transferring the glutamyl group to an acceptor molecule (often another amino acid). This reaction yields S-methyl-L-cysteinylglycine .
-
Dipeptidases: Various dipeptidases then act on S-methyl-L-cysteinylglycine to cleave the peptide bond between cysteine and glycine, releasing glycine and forming S-methyl-L-cysteine .
-
N-Acetyltransferase (NAT): In the final step, the amino group of S-methyl-L-cysteine is acetylated by an N-acetyltransferase, using acetyl-CoA as the acetyl donor. This reaction produces the final degradation product, N-acetyl-S-methyl-L-cysteine , also known as S-methylmercapturic acid. This product is then excreted, primarily in the urine.
Quantitative Data
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (µM/min/nM) | Catalytic Efficiency (Vmax/Km) (min-1nM-1) | Reference |
| γ-Glutamyltransferase 1 (GGT1) | This compound | Human | 18.20 ± 0.08 | 0.22 ± 0.01 | 0.012 ± 0.007 | [4] |
| γ-Glutamyltransferase 5 (GGT5) | This compound | Human | 18.20 ± 0.08 | 0.22 ± 0.01 | 0.012 ± 0.007 | [4] |
Table 1: Kinetic Parameters for γ-Glutamyltransferase with this compound.
| Enzyme Group | Substrate | Observation | Reference |
| N-Acetyltransferases | S-Methyl-L-cysteine | Studies on S-alkyl-N-acetyl-L-cysteines indicate that those with short, unbranched S-alkyl substituents are generally good substrates. However, S-methyl-L-cysteine has been shown to have little to no N-acetylation activity in rat and dog liver and kidney S9 fractions. |
Table 2: Qualitative Data on N-Acetylation of S-Methyl-L-cysteine.
Experimental Protocols
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Several HPLC-based methods have been developed for the quantification of glutathione and its S-conjugates. The following is a generalized protocol that can be adapted for the analysis of this compound.
1. Sample Preparation:
-
Tissue Samples: Homogenize tissue in a suitable ice-cold buffer (e.g., perchloric acid or phosphate-buffered saline) to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.
-
Cell Samples: Lyse cells using a suitable lysis buffer and deproteinize the sample as described for tissue samples.
-
Plasma/Serum: Deproteinize plasma or serum samples by adding an equal volume of a precipitating agent like metaphosphoric acid, followed by centrifugation.
2. Derivatization:
Since this compound lacks a strong chromophore, derivatization is often necessary for sensitive detection.
-
With 1-fluoro-2,4-dinitrobenzene (FDNB):
-
To the deproteinized sample, add a solution of FDNB in a suitable solvent (e.g., ethanol).
-
Adjust the pH to the alkaline range (pH 8-9) with a buffer (e.g., sodium bicarbonate).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding an acid (e.g., HCl).
-
-
With 9-fluorenylmethyl chloroformate (FMOC-Cl):
-
Mix the sample with a borate buffer to achieve an alkaline pH.
-
Add a solution of FMOC-Cl in a solvent like acetone.
-
Allow the reaction to proceed for a short period at room temperature.
-
Quench the reaction with an amine-containing reagent (e.g., glycine).
-
3. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
For FDNB derivatives, UV detection at a wavelength around 365 nm is suitable.
-
For FMOC-Cl derivatives, fluorescence detection with excitation at ~265 nm and emission at ~315 nm provides high sensitivity.
-
4. Quantification:
Quantify the amount of this compound in the sample by comparing the peak area to a standard curve generated with known concentrations of this compound.
Assay for γ-Glutamyltransferase (GGT) Activity
The activity of GGT can be measured using a colorimetric assay with a synthetic substrate.
1. Principle:
GGT catalyzes the transfer of the γ-glutamyl group from a donor substrate (e.g., L-γ-glutamyl-p-nitroanilide) to an acceptor (e.g., glycylglycine). The release of p-nitroanilide can be monitored spectrophotometrically at 405-418 nm.
2. Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Substrate solution: L-γ-glutamyl-p-nitroanilide in a suitable solvent.
-
Acceptor solution: Glycylglycine in assay buffer.
-
Sample containing GGT activity (e.g., tissue homogenate, cell lysate, or serum).
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the acceptor solution.
-
Add the sample containing the GGT enzyme to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 405-418 nm over time using a spectrophotometer.
-
Calculate the GGT activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroanilide.
Visualizations
Metabolic Pathway of this compound
Caption: The mercapturic acid pathway for this compound metabolism.
Experimental Workflow for HPLC Analysis of this compound
Caption: A typical experimental workflow for the analysis of this compound by HPLC.
References
- 1. Cysteine-S-conjugate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary excretion of N-acetyl-S-allyl-L-cysteine upon garlic consumption by human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for S-Methylglutathione Quantification by HPLC: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantification of S-Methylglutathione (MeSG), a key biomarker in cellular detoxification pathways, using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and metabolism studies.
Introduction
This compound is a metabolite formed from the conjugation of glutathione (GSH) with methylating agents, a reaction often catalyzed by glutathione S-transferases (GSTs). The quantification of MeSG is crucial for understanding the biotransformation of xenobiotics and the cellular response to electrophilic stress. This protocol details a sensitive and validated HPLC method for the reliable determination of MeSG in biological samples.
Data Presentation
The following table summarizes the validation parameters for the HPLC-fluorescence method for this compound quantification. This method demonstrates high sensitivity and reproducibility.
| Parameter | Value | Reference |
| Analyte | This compound (MeSG) | [1] |
| Derivatization Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | [1] |
| Detection Method | Fluorescence | [1] |
| Limit of Detection (on-column) | ~39 pmol | [1] |
| Analyte Recovery | 78.2% | [1] |
| Precision (Replicated Injections) | 11.8% (Coefficient of Variation) | [1] |
| Precision (Inter-day) | 15.2% (Coefficient of Variation) | [1] |
| Sample Matrix | Erythrocyte lysate | [1] |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using HPLC with pre-column derivatization and fluorescence detection. An alternative method using UV detection is also briefly described.
Protocol 1: HPLC with Fluorescence Detection
This protocol is adapted from a validated method for the determination of MeSG formed by glutathione-S-transferase T1 (GSTT1-1) in vitro.[1]
1. Sample Preparation (from Erythrocyte Lysate)
-
Objective: To prepare a protein-free sample containing this compound for derivatization and HPLC analysis.
-
Materials:
-
Erythrocyte lysate
-
Perchloric acid (PCA), 6% (v/v)
-
Potassium carbonate (K2CO3), 2 M
-
Centrifuge capable of 14,000 x g
-
Microcentrifuge tubes
-
-
Procedure:
-
To 100 µL of erythrocyte lysate, add 100 µL of ice-cold 6% PCA to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the supernatant by adding 2 M K2CO3 dropwise until the pH is approximately 7.0. Use pH paper to monitor.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is ready for derivatization.
-
2. Pre-column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Objective: To label the primary and secondary amine groups of this compound with a fluorescent tag for sensitive detection.
-
Materials:
-
Prepared sample supernatant
-
Borate buffer (0.5 M, pH 9.0)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (15 mM in acetone)
-
Pentane
-
-
Procedure:
-
In a clean microcentrifuge tube, mix 50 µL of the sample supernatant with 50 µL of 0.5 M borate buffer (pH 9.0).
-
Add 100 µL of 15 mM FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
To remove excess FMOC-Cl, add 500 µL of pentane and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the aqueous (lower) layer containing the derivatized MeSG for HPLC analysis.
-
3. HPLC Conditions
-
Objective: To separate the derivatized this compound from other sample components for quantification.
-
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM sodium acetate buffer, pH 4.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: Linear gradient from 60% to 20% B
-
32-42 min: 20% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 260 nm, Emission at 315 nm.
-
4. Quantification
-
Objective: To determine the concentration of this compound in the sample.
-
Procedure:
-
Prepare a series of this compound standards of known concentrations.
-
Derivatize the standards using the same procedure as the samples.
-
Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the derivatized samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: Alternative HPLC Method with UV Detection
This method is suitable for measuring S-alkylglutathione formation and utilizes 1-fluoro-2,4-dinitrobenzene (DNFB) as the derivatizing agent.[2]
-
Derivatization: The conjugates are derivatized with DNFB to form N-2,4-dinitrophenyl derivatives.[2]
-
Separation: Separation is achieved by reverse-phase HPLC with gradient elution.[2]
-
Detection: UV detection is used to quantify the derivatized this compound. The limit of detection is approximately 50 pmol of N-(2,4-dinitrophenyl)-S-alkylglutathione.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound formation.
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound formation.
References
- 1. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of S-Methylglutathione Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methylglutathione (MGSH) is a methylated derivative of the ubiquitous antioxidant glutathione (GSH). It plays a significant role in cellular detoxification pathways, particularly in the glyoxalase system which neutralizes cytotoxic methylglyoxal, and in the metabolism of certain xenobiotics. Despite its biological importance, the direct detection of MGSH in living cells using fluorescent probes remains an underexplored area. Currently, no fluorescent probes have been specifically designed for MGSH. This document provides a comprehensive guide for researchers to address this gap by proposing a methodology to screen and adapt existing fluorescent probes for GSH to detect MGSH. We present potential reaction mechanisms, a curated list of candidate probes, detailed experimental protocols for in vitro screening and live-cell imaging, and the biological context of MGSH.
Introduction to this compound (MGSH)
This compound is an S-substituted tripeptide derived from glutathione where the hydrogen of the thiol group in the cysteine residue is replaced by a methyl group. This modification alters its chemical properties, notably making it a stronger nucleophile than GSH.
Biological Significance:
-
Antioxidant Defense and Detoxification: MGSH is involved in cellular defense against oxidative stress and the detoxification of harmful compounds.[1]
-
Glyoxalase System: The glyoxalase system is the primary pathway for the detoxification of methylglyoxal (MGO), a cytotoxic byproduct of glycolysis. In this pathway, GSH acts as a cofactor. While not directly a part of the canonical pathway, understanding the interplay of GSH derivatives is crucial.
-
Metabolism of Xenobiotics: MGSH is a known metabolite of certain xenobiotics, such as the halomethane methyl chloride, formed through the action of glutathione S-transferase T1 (GSTT1-1).[2] Its presence can be an indicator of exposure to such compounds.
-
Inhibition of Glyoxalase I: MGSH has been shown to have an inhibitory effect on glyoxalase I, a key enzyme in the detoxification of methylglyoxal.
Given these roles, the ability to detect and quantify MGSH in biological systems is of high interest for studying cellular metabolism, toxicology, and the development of therapeutics targeting these pathways.
Proposed Strategy for MGSH Detection with Fluorescent Probes
Due to the structural similarity and enhanced nucleophilicity of MGSH compared to GSH, it is hypothesized that many fluorescent probes designed for GSH will also react with MGSH. The primary challenge lies in achieving selectivity for MGSH over the highly abundant intracellular GSH (typically 1-10 mM).
The proposed strategy involves:
-
Screening of Existing GSH Probes: A selection of commercially available or easily synthesizable GSH probes with different reaction mechanisms should be tested for their reactivity with MGSH.
-
In Vitro Characterization: The spectral properties (absorption and emission), reaction kinetics, and selectivity of the promising probes with MGSH should be thoroughly characterized.
-
Live Cell Imaging: The validated probes can then be applied for the imaging of MGSH in living cells, with careful consideration of control experiments to differentiate the MGSH signal from the GSH background.
Potential Reaction Mechanisms
Several reaction mechanisms employed by GSH fluorescent probes could be applicable for MGSH detection:
-
Nucleophilic Aromatic Substitution (SNAr): Many GSH probes utilize an electron-deficient aromatic ring with a good leaving group. The thiol of GSH attacks the aromatic ring, displacing the leaving group and causing a change in the fluorophore's electronic properties, leading to a fluorescence turn-on. Due to its higher nucleophilicity, MGSH is expected to react similarly, potentially at a faster rate.
-
Michael Addition: Probes containing an electron-deficient alkene (e.g., acrylate) can react with thiols via Michael addition. This disrupts a photoinduced electron transfer (PeT) quenching pathway, resulting in fluorescence enhancement. MGSH should readily participate in this reaction.
Candidate Fluorescent Probes for Screening
The following table summarizes a selection of well-characterized GSH fluorescent probes that are potential candidates for adaptation to MGSH detection.
| Probe Name/Fluorophore Core | Reaction Mechanism with GSH | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) for GSH | Reference |
| NBD-based Probes (e.g., NBD-Cl) | Nucleophilic Aromatic Substitution | ~466 | ~538 | Varies | [3] |
| BODIPY-based Probes | Nucleophilic Aromatic Substitution / Michael Addition | ~488 | ~510 - 663 | 83 nM | [4] |
| Coumarin-based Probes | Michael Addition / Nucleophilic Substitution | ~430 | ~530 | 0.12 µM | [4] |
| Cyanine-based Probes (e.g., CPDSA) | Nucleophilic Substitution | ~770 (NIR) | ~790 (NIR) | Not specified | [5] |
| ThiolQuant Green (TQ Green) | Reversible Michael Addition | 405 / 488 (Ratiometric) | 450 / 575 | Quantitative (mM range) | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Glyoxalase Pathway
The following diagram illustrates the glyoxalase pathway, which is a key metabolic process involving glutathione. Understanding this pathway provides context for the importance of studying glutathione derivatives like MGSH.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyoxalase System in the Progression of Skin Aging and Skin Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSH-specific fluorescent probe for sensing, bioimaging, rapid screening of natural inhibitor Celastrol and ccRCC theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of S-Methylglutathione in Cell Culture by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S-Methylglutathione (SmGSH) in cultured cells. The protocol is adapted from well-established methods for glutathione (GSH) and glutathione disulfide (GSSG) analysis.[1][2][3][4] The methodology incorporates a critical derivatization step using N-ethylmaleimide (NEM) to stabilize the thiol group, followed by protein precipitation and analysis by LC-MS/MS in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for studying the role of SmGSH in cellular redox homeostasis and drug metabolism. All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.
Introduction
This compound is a methylated derivative of the ubiquitous antioxidant glutathione. It plays a role in various cellular processes, and its quantification is essential for understanding its physiological and pathological significance. LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of small molecules like SmGSH in complex biological matrices such as cell lysates.[1][5] A key challenge in the analysis of thiol-containing compounds is their susceptibility to auto-oxidation.[2][6] This protocol addresses this by employing a rapid derivatization step with N-ethylmaleimide (NEM) to cap the reactive thiol group, thereby ensuring accurate measurement.[2][3][4]
Experimental Workflow
The overall experimental workflow for the analysis of this compound from cell culture is depicted below.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography - tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: In Vitro Assays for S-Methylglutathione Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione. It plays a significant role in cellular detoxification pathways and has been identified as a key metabolite in the biotransformation of certain xenobiotics. Furthermore, SMG exhibits inhibitory activity against key enzymes such as glyoxalase I, making it a molecule of interest in cancer research and drug development. Accurate and reliable in vitro methods for assessing the synthesis and biological activity of this compound are crucial for advancing our understanding of its physiological roles and therapeutic potential.
These application notes provide detailed protocols for two key in vitro assays related to this compound:
-
Measurement of this compound Synthesis by Glutathione S-Transferase T1 (GSTT1-1): An HPLC-based assay to quantify the enzymatic formation of this compound from glutathione and a methyl donor.
-
Inhibition of Glyoxalase I by this compound: A spectrophotometric assay to determine the inhibitory potency of this compound on a critical enzyme in the methylglyoxal detoxification pathway.
Signaling and Experimental Workflow Diagrams
Assay 1: Measurement of this compound Synthesis by Glutathione S-Transferase T1 (GSTT1-1)
This assay quantifies the in vitro formation of this compound (SMG) catalyzed by Glutathione S-transferase T1 (GSTT1-1), an enzyme present in various tissues, including erythrocytes. The method involves the incubation of a sample containing GSTT1-1 with glutathione (GSH) and a methyl donor substrate, followed by derivatization of the resulting SMG and quantification by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[1]
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection | ~39 pmol on-column | [1] |
| Analyte Recovery | 78.2% | [1] |
| Detector Response Variation (Replicated Injections) | 11.8% | [1] |
| Detector Response Variation (Inter-day) | 15.2% | [1] |
| Sample Throughput | 42 minutes per sample | [1] |
Experimental Protocol
Materials and Reagents:
-
Erythrocyte lysate (as a source of GSTT1-1)
-
Glutathione (GSH)
-
Methyl chloride (MeCl) or Methyl bromide (MeBr) gas
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Borate buffer (pH 8.5)
-
Amantadine (internal standard)
-
Phosphate buffered saline (PBS)
Equipment:
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
-
Gas-tight syringes
-
Incubator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Erythrocyte Lysate):
-
Collect whole blood in tubes containing an anticoagulant.
-
Centrifuge to pellet the erythrocytes and wash them with PBS.
-
Lyse the erythrocytes by freeze-thawing or hypotonic lysis.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a sealed vial, combine the erythrocyte lysate, GSH, and buffer.
-
Introduce methyl chloride or methyl bromide gas into the vial. Due to its lower spontaneous reaction rate with GSH, methyl chloride is the preferred substrate for measuring enzymatic activity.[1] For instance, incubate with 10,000 ppm MeCl.[1]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Derivatization:
-
Stop the reaction by adding a precipitating agent like perchloric acid.
-
Centrifuge to remove precipitated proteins.
-
To the supernatant, add the internal standard (amantadine) and borate buffer to adjust the pH.
-
Add FMOC-Cl solution and vortex immediately to derivatize the primary and secondary amines of SMG and other amino acids.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components on a C18 column using a gradient elution with acetonitrile and water containing TFA.
-
Detect the FMOC-derivatized compounds using a fluorescence detector (excitation at 260 nm, emission at 315 nm).
-
-
Quantification:
-
Identify the SMG peak based on its retention time relative to a standard.
-
Quantify the amount of SMG by comparing its peak area to that of the internal standard and a calibration curve generated with known concentrations of SMG.
-
Assay 2: Inhibition of Glyoxalase I by this compound
This assay measures the ability of this compound to inhibit the activity of glyoxalase I. Glyoxalase I catalyzes the isomerization of the hemithioacetal, formed from methylglyoxal and glutathione, into S-D-lactoylglutathione. The activity is monitored by measuring the increase in absorbance at 240 nm due to the formation of S-D-lactoylglutathione.
Data Presentation
| Parameter | This compound | S-D-Lactoylglutathione | Hemithioacetal | Reference |
| Ki (Yeast Glyoxalase I) | Not Reported | ~2 mM | ~0.5 mM | [2] |
| Inhibition Type | Competitive | Competitive | Substrate | [2] |
Note: While this compound is a known inhibitor of glyoxalase I, specific Ki values were not found in the initial search. The table provides context with related compounds.
Experimental Protocol
Materials and Reagents:
-
Purified Glyoxalase I enzyme
-
Methylglyoxal
-
Glutathione (GSH)
-
This compound (as inhibitor)
-
Sodium phosphate buffer (pH 6.6)
-
UV-transparent 96-well plate or cuvettes
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 240 nm
Procedure:
-
Preparation of Hemithioacetal Substrate:
-
In the sodium phosphate buffer, pre-incubate methylglyoxal and GSH for approximately 10 minutes at room temperature to allow for the spontaneous formation of the hemithioacetal substrate.[3]
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare the following reactions:
-
Blank: Buffer only.
-
Control (No Inhibitor): Hemithioacetal substrate and Glyoxalase I enzyme.
-
Inhibitor: Hemithioacetal substrate, Glyoxalase I enzyme, and varying concentrations of this compound.
-
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the Glyoxalase I enzyme to the wells containing the hemithioacetal substrate (with and without the inhibitor).
-
Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percent inhibition for each this compound concentration relative to the control reaction (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
-
References
- 1. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Methylglutathione Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione. It serves as a crucial substrate and inhibitor in various enzymatic reactions, most notably as an inhibitor of glyoxalase I, an enzyme implicated in cellular detoxification and proliferation.[1][2] Accurate and reproducible experimental outcomes rely on the correct preparation and storage of SMG stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for diverse research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for preparing stable and accurate stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉N₃O₆S | [1][3] |
| Molecular Weight | 321.35 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1][4] |
| Solubility (in Water) | 25 mg/mL (77.80 mM) | [1] |
| Predicted Water Solubility | 2.61 mg/mL | [5] |
| Storage (Powder) | -20°C for 1 year; -80°C for 2 years | [1] |
| Storage (in Solvent) | -20°C for 1 month; -80°C for 6 months | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound. This concentration is suitable for subsequent dilution for most cell culture and enzyme inhibition assays.
Materials
-
This compound powder (purity ≥98%)
-
Sterile, deionized (DI) water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure
-
Calculation of Mass:
-
To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 321.35 g/mol = 0.0321 g = 32.1 mg
-
-
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully weigh out 32.1 mg of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile DI water or PBS to the conical tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can aid in dissolution if necessary.[1]
-
-
Sterilization:
-
To ensure sterility, especially for cell culture applications, filter the this compound solution through a 0.22 µm syringe filter into a new sterile conical tube.[1]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Avoid repeated freeze-thaw cycles.[1]
-
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the specific experimental application. The following table provides a general guideline for common assays.
| Application | Typical Working Concentration Range | Notes |
| Glyoxalase I Inhibition Assays | 10 µM - 100 µM | The Ki value for this compound as a competitive inhibitor of glyoxalase I is reported to be around 68 µM.[6] |
| Cell Culture Experiments | 100 µM - 1 mM | The concentration may need to be optimized based on the cell type and the specific endpoint being measured. |
| Enzyme Kinetics | Variable | The concentration will depend on the Km of the enzyme and the specific experimental design. |
| HPLC Standard | 1 µM - 100 µM | Used to generate a standard curve for the quantification of this compound in biological samples.[7] |
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound in the Glyoxalase Pathway
Caption: Inhibition of Glyoxalase I by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glyoxalase | TargetMol [targetmol.com]
- 3. This compound | C11H19N3O6S | CID 115260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-Methylglutathione as a Glyoxalase I Inhibitor In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing S-Methylglutathione and other S-substituted glutathione derivatives as inhibitors of glyoxalase I (Glo1) in an in vitro setting. This document is intended to guide researchers in the fields of enzymology, cancer biology, and drug discovery in studying the glyoxalase pathway and the effects of its inhibition.
Introduction
The glyoxalase system is a critical metabolic pathway responsible for the detoxification of cytotoxic α-oxoaldehydes, most notably methylglyoxal (MG), a byproduct of glycolysis.[1] This system comprises two key enzymes, glyoxalase I (Glo1) and glyoxalase II (Glo2), which work in concert to convert MG into the less harmful D-lactate.[1] Elevated levels of MG are associated with dicarbonyl stress, leading to the formation of advanced glycation end products (AGEs) implicated in various pathologies including diabetes, neurodegenerative disorders, and cancer.
Glyoxalase I, in particular, has emerged as a promising target for therapeutic intervention. Inhibition of Glo1 leads to an accumulation of intracellular MG, which can induce apoptosis in rapidly proliferating cancer cells that often exhibit upregulated glycolysis. S-substituted glutathione derivatives are a well-established class of Glo1 inhibitors. While this compound is a known inhibitor of glyoxalase I, other derivatives, such as S-(p-bromobenzyl)glutathione, exhibit significantly higher potency.[2][3]
This document provides detailed protocols for assessing the in vitro inhibition of glyoxalase I by this compound and related compounds, alongside data presentation and visualization of the relevant biological pathways.
Data Presentation: In Vitro Inhibition of Glyoxalase I
The inhibitory potential of various S-substituted glutathione derivatives against glyoxalase I is summarized below. These compounds act as competitive inhibitors, binding to the active site of the enzyme.
| Compound | Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |
| S-(p-bromobenzyl)glutathione | Human Erythrocytes | 0.08 µM | 1.2 µM | [4] |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast | 68 µM | - | [5] |
| This compound | Not Specified | Reported to have ~920-fold lower binding affinity than S-(p-bromobenzyl)glutathione. | - | [3] |
Note: The inhibitory activity of S-substituted glutathiones can vary depending on the enzyme source and assay conditions.
Signaling Pathways and Experimental Workflow
Glyoxalase I and Downstream Signaling
Inhibition of glyoxalase I leads to the accumulation of methylglyoxal, which can trigger a cascade of downstream cellular events, including the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, ultimately leading to apoptosis.
Experimental Workflow for In Vitro Glyoxalase I Inhibition Assay
The following diagram outlines the key steps for determining the inhibitory effect of compounds like this compound on glyoxalase I activity.
Experimental Protocols
Spectrophotometric Assay for Glyoxalase I Activity and Inhibition
This protocol is adapted from established methods for measuring glyoxalase I activity by monitoring the formation of S-D-lactoylglutathione, which has a characteristic absorbance at 240 nm.
Materials:
-
Sodium phosphate buffer (0.1 M, pH 7.2)
-
Methylglyoxal (MG) solution (e.g., 20 mM stock)
-
Reduced glutathione (GSH) solution (e.g., 10 mM stock)
-
Purified glyoxalase I enzyme (from human erythrocytes or other sources)
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., water or DMSO)
-
UV-transparent cuvettes or 96-well plates
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 240 nm
Procedure:
-
Preparation of the Substrate Mixture (Hemithioacetal):
-
In a microcentrifuge tube, combine 2 mM MG and 1 mM GSH in 0.1 M sodium phosphate buffer (pH 7.2).
-
Incubate at 25°C for 10 minutes to allow for the spontaneous formation of the hemithioacetal substrate.
-
-
Assay Setup:
-
Prepare the following reactions in UV-transparent cuvettes or wells of a 96-well plate:
-
Blank: Phosphate buffer and the substrate mixture.
-
Control: Phosphate buffer, the substrate mixture, and the glyoxalase I enzyme.
-
Test: Phosphate buffer, the substrate mixture, a specific concentration of this compound (or other inhibitor), and the glyoxalase I enzyme.
-
-
The final volume of each reaction should be consistent (e.g., 200 µL for a 96-well plate or 1 mL for a cuvette).
-
-
Reaction Initiation and Measurement:
-
Pre-warm the spectrophotometer to 25°C.
-
Initiate the reaction by adding the glyoxalase I enzyme to the control and test wells.
-
Immediately start monitoring the increase in absorbance at 240 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for both the control and test reactions from the linear portion of the absorbance vs. time plot. The rate can be expressed as ΔA₂₄₀/min.
-
The molar extinction coefficient for S-D-lactoylglutathione at 240 nm is 2.86 mM⁻¹cm⁻¹.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V₀_control - V₀_test) / V₀_control] * 100
-
To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the inhibition constant (Ki) for a competitive inhibitor, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Important Considerations:
-
Ensure that the final concentration of any solvent used to dissolve the inhibitor (e.g., DMSO) is low (typically <1%) and does not affect enzyme activity.
-
Run all assays in triplicate to ensure reproducibility.
-
The concentration of glyoxalase I used should be optimized to yield a linear reaction rate for the duration of the assay.
Conclusion
This compound and other S-substituted glutathione derivatives serve as valuable tools for the in vitro investigation of glyoxalase I. The protocols and data presented herein provide a framework for researchers to explore the role of the glyoxalase pathway in various biological processes and to screen for novel inhibitors with therapeutic potential. The provided diagrams offer a visual guide to the underlying signaling pathways and experimental procedures, facilitating a deeper understanding of this important area of research.
References
- 1. This compound | Glyoxalase | TargetMol [targetmol.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Glyoxalase I Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Shades of S-D-Lactoylglutathione | MDPI [mdpi.com]
Application Notes and Protocols for S-Methylglutathione in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methylglutathione (SMG) is a methylated derivative of the ubiquitous antioxidant glutathione (GSH). Unlike its precursor, SMG is not a direct scavenger of reactive oxygen species (ROS). Instead, its primary application in oxidative stress research stems from its role as a competitive inhibitor of Glyoxalase I (Glo1)[1][2]. The glyoxalase system, comprising Glo1 and Glo2, is the principal pathway for the detoxification of cytotoxic α-oxoaldehydes, most notably methylglyoxal (MGO), a byproduct of glycolysis[3]. Inhibition of Glo1 by SMG leads to the accumulation of MGO, which in turn induces cellular oxidative stress, making SMG a valuable tool for studying the downstream effects of MGO-induced glycation and oxidative damage[4][5].
These application notes provide a comprehensive overview of the use of this compound in oxidative stress studies, including its mechanism of action, protocols for key experiments, and its role in relevant signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of Glyoxalase I. The enzyme's natural substrate is the hemithioacetal formed spontaneously from methylglyoxal and reduced glutathione (GSH)[3]. SMG, being structurally similar to the glutathione portion of the substrate, competes for the active site of Glo1, thereby preventing the conversion of the hemithioacetal to S-D-lactoylglutathione[1][2]. This inhibition leads to an intracellular accumulation of methylglyoxal.
The increased concentration of MGO has several downstream consequences that contribute to oxidative stress:
-
Advanced Glycation End-product (AGE) Formation: MGO is a highly reactive dicarbonyl species that readily reacts with proteins, lipids, and nucleic acids to form AGEs. This process can impair protein function and contribute to cellular dysfunction.
-
Induction of Reactive Oxygen Species (ROS): The accumulation of MGO can lead to an increase in the production of ROS through various mechanisms, including the uncoupling of mitochondrial oxidative phosphorylation[4].
-
Depletion of Glutathione: Although SMG itself does not directly deplete GSH, the MGO that accumulates can react with and deplete the intracellular pool of GSH, further compromising the cell's antioxidant defense system[4].
Data Presentation
| Compound | Enzyme Source | Inhibition Type | Relative Inhibitory Potency | Reference |
| This compound | Yeast Glyoxalase I | Competitive | Baseline | [1] |
| S-Ethylglutathione | Yeast Glyoxalase I | Competitive | Stronger than SMG | [6] |
| S-n-Propylglutathione | Yeast Glyoxalase I | Competitive | Stronger than S-Ethylglutathione | [1] |
| S-(p-Bromobenzyl)glutathione | Yeast Glyoxalase I | Competitive | ~920-fold stronger than SMG | [1] |
Signaling Pathways
The induction of oxidative stress through the inhibition of Glyoxalase I by this compound can modulate several key signaling pathways involved in the cellular stress response.
The Glyoxalase System and MGO Accumulation
The primary pathway affected by SMG is the glyoxalase system itself. By inhibiting Glo1, SMG disrupts the detoxification of MGO, leading to its accumulation and subsequent cellular damage.
Oxidative Stress and Downstream Signaling (Nrf2 and MAPK)
The accumulation of MGO and the subsequent increase in ROS can activate key stress response pathways, including the Nrf2 and MAPK signaling cascades.
-
Nrf2 Pathway: Oxidative stress can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes, which encode for a battery of protective enzymes.
-
MAPK Pathway: ROS can activate various components of the MAPK pathway, such as JNK and p38, which are involved in regulating cellular processes like apoptosis and inflammation in response to stress.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study oxidative stress.
Experimental Workflow
A typical workflow for investigating the effects of this compound would involve a multi-step process, from in vitro enzyme kinetics to cellular assays.
Protocol 1: Glyoxalase I Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on Glyoxalase I activity using a spectrophotometric method.
Principle: The assay measures the rate of formation of S-D-lactoylglutathione from the hemithioacetal of methylglyoxal and GSH, which results in an increase in absorbance at 240 nm.
Materials:
-
Purified Glyoxalase I enzyme
-
This compound
-
Methylglyoxal (MGO)
-
Reduced Glutathione (GSH)
-
50 mM Sodium Phosphate Buffer (pH 6.6)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Preparation of Substrate Mixture: In a cuvette, prepare a 1 mL reaction mixture containing 50 mM sodium phosphate buffer (pH 6.6), 2 mM methylglyoxal, and 1 mM GSH.
-
Pre-incubation: Incubate the substrate mixture at 25°C for 10 minutes to allow for the spontaneous formation of the hemithioacetal.
-
Inhibitor Addition: Add this compound to the desired final concentration. For a dose-response curve, a range of concentrations should be tested.
-
Enzyme Addition: Initiate the reaction by adding a known amount of Glyoxalase I enzyme to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes, taking readings every 30 seconds.
-
Blank Measurement: Prepare a blank reaction without the enzyme to correct for any non-enzymatic increase in absorbance.
-
Calculation: Calculate the initial rate of the reaction (ΔA240/min). The enzyme activity is proportional to this rate. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute. The molar extinction coefficient for S-D-lactoylglutathione at 240 nm is 2.86 mM-1cm-1.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels in cells treated with this compound.
Principle: H2DCFDA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate with a clear bottom at an appropriate density and allow them to adhere overnight.
-
SMG Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.
-
H2DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold-change in ROS production.
Protocol 3: Lipid Peroxidation (Malondialdehyde - MDA) Assay
This protocol measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Materials:
-
Cells or tissue homogenate treated with this compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Sample Preparation: After treatment with this compound, harvest the cells or tissue and homogenize in a suitable lysis buffer containing BHT.
-
Protein Precipitation: Add an equal volume of 10% TCA to the homogenate, vortex, and incubate on ice for 15 minutes. Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA.
-
Incubation: Incubate the mixture in a boiling water bath for 15 minutes.
-
Cooling and Measurement: Cool the samples to room temperature and measure the absorbance of the supernatant at 532 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of MDA.
-
Calculation: Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. Normalize the MDA concentration to the protein concentration of the initial homogenate.
Conclusion
This compound serves as a specific and valuable tool for inducing and studying MGO-mediated oxidative stress. By inhibiting Glyoxalase I, researchers can investigate the downstream consequences of MGO accumulation, including increased ROS production, lipid peroxidation, and the activation of cellular stress response pathways. The protocols provided herein offer a framework for utilizing SMG in a systematic investigation of its effects on cellular and molecular systems. For drug development professionals, understanding the impact of Glo1 inhibition can provide insights into novel therapeutic strategies for diseases associated with high glycolytic rates and subsequent MGO stress, such as cancer and diabetes.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Studies on the inhibition of glyoxalase I by S-substituted glutathiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyoxalase I--structure, function and a critical role in the enzymatic defence against glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay among Oxidative Stress, Methylglyoxal Pathway and S-Glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Enzymatic Synthesis of S-Methylglutathione: Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers and professionals in drug development, the targeted synthesis of specific biomolecules is a critical step in understanding cellular pathways and developing novel therapeutics. S-Methylglutathione (SMG), an endogenous metabolite, is of growing interest for its potential role in cellular signaling and detoxification pathways. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound for research purposes, offering a reproducible and efficient method for its production and analysis.
Introduction
This compound is a derivative of the ubiquitous antioxidant glutathione, where a methyl group is attached to the sulfur atom of the cysteine residue. Its synthesis in biological systems is primarily catalyzed by Glutathione S-transferases (GSTs), a superfamily of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. The enzymatic approach to synthesizing SMG offers high specificity and yield under mild reaction conditions, making it an ideal method for producing this compound for research applications.
These application notes provide a comprehensive guide, including protocols for the purification of recombinant Glutathione S-Transferase, the enzymatic synthesis of this compound, and its quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Purification of Recombinant Glutathione S-Transferase (GST)
A reliable source of active GST is paramount for the successful synthesis of SMG. This protocol describes the purification of GST-tagged recombinant proteins expressed in E. coli using glutathione affinity chromatography.[1][2][3][4]
Materials:
-
E. coli cell paste expressing a GST-tagged protein
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL Lysozyme, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione
-
Glutathione-Agarose or Glutathione-Sepharose resin[5]
-
Centrifuge and appropriate tubes
-
Sonicator or French press
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble GST-fusion protein.
-
Affinity Chromatography:
-
Equilibrate the Glutathione-Agarose resin in a chromatography column with 5-10 column volumes of Wash Buffer.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the bound GST-fusion protein with 3-5 column volumes of Elution Buffer.
-
-
Buffer Exchange (Optional): If the presence of reduced glutathione in the final enzyme preparation is undesirable for downstream applications, perform a buffer exchange using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 50% glycerol).
-
Purity Assessment: Analyze the purified protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.
Protocol 2: Enzymatic Synthesis of this compound (SMG)
This protocol outlines the enzymatic synthesis of SMG using purified GST, reduced glutathione (GSH), and iodomethane as the methyl donor.
Materials:
-
Purified Glutathione S-Transferase (GST)
-
Reduced Glutathione (GSH)
-
Iodomethane (CH₃I)
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0
-
Quenching Solution: 1 M HCl
-
Reaction tubes
Procedure:
-
Reaction Setup: In a reaction tube, prepare the following reaction mixture:
-
Reduced Glutathione (GSH): 10 mM
-
Iodomethane: 5 mM (prepare fresh in a suitable solvent like ethanol and add to the reaction mixture in a fume hood due to its toxicity and volatility)
-
Purified GST: 0.1 - 1 µM
-
Reaction Buffer: to a final volume of 1 mL
-
-
Initiation: Start the reaction by adding the purified GST to the mixture.
-
Incubation: Incubate the reaction mixture at 25-37°C for 1-2 hours with gentle agitation.
-
Termination: Stop the reaction by adding 100 µL of 1 M HCl to denature the enzyme.
-
Purification of SMG (Optional): The resulting SMG can be purified from the reaction mixture using solid-phase extraction (SPE) or preparative HPLC if required for specific downstream applications.
Protocol 3: Quantitative Analysis of this compound by HPLC
This protocol describes the quantification of SMG using reverse-phase HPLC with pre-column derivatization with o-phthalaldehyde (OPA) for fluorescent detection.[6][7]
Materials:
-
Reaction mixture containing SMG
-
o-phthalaldehyde (OPA) derivatizing reagent (prepare fresh)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Mobile Phase A: 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the denatured enzyme.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization:
-
In an autosampler vial or a microcentrifuge tube, mix 50 µL of the filtered sample (or standard) with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 1-2 minutes at room temperature in the dark.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Perform a gradient elution, for example: 0-5 min, 10% B; 5-15 min, 10-50% B; 15-20 min, 50-10% B; 20-25 min, 10% B.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Generate a standard curve by derivatizing and injecting known concentrations of SMG.
-
Determine the concentration of SMG in the samples by comparing their peak areas to the standard curve.
-
Quantitative Data
The following table summarizes key quantitative parameters relevant to the enzymatic synthesis and analysis of this compound. Please note that specific values can vary depending on the specific GST isozyme, reaction conditions, and analytical method used.
| Parameter | Value | Substrate(s) | Enzyme Source | Reference |
| Specific Activity | 20.39 U/mg | 1-chloro-2,4-dinitrobenzene (CDNB), GSH | Chicken Erythrocyte GST | |
| Km (CDNB) | 0.71 mM | CDNB, GSH | Chicken Erythrocyte GST | |
| Km (GSH) | ~100 µM | GSH, CDNB | GST | [8] |
| Km (CDNB) | ~100 µM | GSH, CDNB | GST | [8] |
| Vmax | 40 - 60 µmol/min per mg of GST | GSH, CDNB | GST | [8] |
| HPLC Detection Limit (OPA Derivatization) | 375 fmol/injection | This compound | N/A | [6] |
Visualizations
Enzymatic Synthesis of this compound Workflow
Caption: Workflow for the enzymatic synthesis and analysis of this compound.
Glutathione Metabolism and this compound Formation
Caption: Overview of glutathione metabolism and the formation of this compound.
Potential Role of GST in Kinase Signaling Pathways
Caption: GSTP-mediated S-glutathionylation can regulate kinase signaling pathways.[9]
References
- 1. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Purification of proteins fused to glutathione S-transferase. | Semantic Scholar [semanticscholar.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]
- 6. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]
- 8. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of glutathione S-transferase P in signaling pathways and S-glutathionylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Assess S-Methylglutathione Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methylglutathione (SMG) is an S-substituted derivative of the ubiquitous antioxidant glutathione (GSH). As an inhibitor of glyoxalase I, SMG plays a role in cellular metabolism and detoxification pathways, making it a molecule of interest in various research and drug development contexts. Understanding the mechanisms by which cells take up SMG is crucial for elucidating its physiological functions and therapeutic potential. These application notes provide detailed protocols for cell-based assays to assess the uptake of this compound, enabling researchers to investigate its transport kinetics and identify the cellular machinery involved.
The following protocols are adapted from established methods for studying the transport of glutathione and its conjugates. Given the structural similarity of SMG to glutathione S-conjugates, it is hypothesized that its cellular uptake is mediated by transporters known to handle these molecules, such as members of the Multidrug Resistance-Associated Protein (MRP/ABCC) and Organic Anion-Transporting Polypeptide (OATP/SLCO) families.
Potential Signaling Pathways and Uptake Mechanisms
The uptake of this compound is likely facilitated by transmembrane transporters that recognize glutathione and its derivatives. The primary candidates are the MRP and OATP families of transporters, which are known to be involved in the transport of a wide range of endogenous and xenobiotic compounds, including glutathione S-conjugates.[1][2][3][4]
Caption: Hypothesized uptake of this compound via MRP and OATP transporters.
Experimental Protocols
Protocol 1: General this compound Uptake Assay
This protocol provides a fundamental method to measure the uptake of SMG into cultured cells.
Workflow Diagram:
Caption: Workflow for the general this compound uptake assay.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, or cell lines overexpressing specific transporters)
-
Complete cell culture medium
-
This compound (SMG)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 24-well plates and allow them to adhere and grow to 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with pre-warmed PBS.
-
Uptake Initiation: Add pre-warmed culture medium containing the desired concentration of SMG (e.g., 10 µM, 50 µM, 100 µM) to each well. For time-course experiments, incubate for different durations (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination: To stop the uptake, aspirate the SMG-containing medium and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification:
Data Presentation:
| Time (min) | SMG Concentration (µM) | Intracellular SMG (nmol/mg protein) |
| 5 | 50 | ... |
| 15 | 50 | ... |
| 30 | 50 | ... |
| 60 | 50 | ... |
Protocol 2: Inhibition Assay to Identify Transporters
This protocol is designed to identify the transporters involved in SMG uptake by using known inhibitors of MRP and OATP transporters.
Workflow Diagram:
Caption: Workflow for identifying transporters involved in SMG uptake using inhibitors.
Materials:
-
All materials from Protocol 1
-
MRP inhibitors (e.g., MK-571)
-
OATP inhibitors (e.g., Rifampicin, Cyclosporine A)[10][11][12]
-
DMSO (vehicle for inhibitors)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-incubation: Pre-incubate the cells with culture medium containing the transporter inhibitor (or DMSO as a vehicle control) for 30-60 minutes at 37°C.
-
Uptake Initiation: Without removing the inhibitor-containing medium, add SMG to the desired final concentration and incubate for a fixed time (e.g., 30 minutes, determined from Protocol 1).
-
Follow steps 4-7 of Protocol 1 to terminate uptake and quantify intracellular SMG.
Data Presentation:
| Condition | Inhibitor | Inhibitor Concentration (µM) | Intracellular SMG (nmol/mg protein) | % Inhibition |
| Control | DMSO | - | ... | 0 |
| MRP Inhibition | MK-571 | 50 | ... | ... |
| OATP Inhibition | Rifampicin | 10 | ... | ... |
Protocol 3: Characterization of Uptake Kinetics
This protocol determines the kinetic parameters (Km and Vmax) of SMG uptake.
Procedure:
-
Follow the steps of Protocol 1.
-
In the "Uptake Initiation" step, incubate the cells with a range of SMG concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM) for a short, initial uptake period (e.g., 5 minutes) where the uptake is linear.
-
Quantify the intracellular SMG concentration for each external concentration.
-
Plot the initial uptake velocity (nmol/mg protein/min) against the SMG concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Data Presentation:
| SMG Concentration (µM) | Initial Uptake Velocity (nmol/mg protein/min) |
| 0 | ... |
| 5 | ... |
| 10 | ... |
| 25 | ... |
| 50 | ... |
| 100 | ... |
| 200 | ... |
Kinetic Parameters:
-
Km: ... µM
-
Vmax: ... nmol/mg protein/min
Quantification of Intracellular this compound
Direct quantification of intracellular SMG is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.
LC-MS/MS Method Outline
-
Sample Preparation:
-
Cell lysates are deproteinized, typically by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for SMG.
-
An isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-labeled SMG) should be used for accurate quantification.
-
Concluding Remarks
These protocols provide a comprehensive framework for investigating the cellular uptake of this compound. By employing these cell-based assays, researchers can elucidate the transport mechanisms, identify the specific transporters involved, and characterize the kinetics of SMG uptake. This knowledge is fundamental for understanding the biological roles of SMG and for the development of novel therapeutic strategies. It is recommended to optimize the assay conditions, such as cell type, incubation times, and inhibitor concentrations, for each specific experimental system.
References
- 1. ATP-dependent transport of glutathione S-conjugates by the multidrug resistance protein MRP1 and its apical isoform MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of multidrug resistance protein (MRP) in glutathione S-conjugate transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins [mdpi.com]
Troubleshooting & Optimization
How to prevent S-Methylglutathione degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of S-Methylglutathione (SMG) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your SMG solutions during experiments.
Troubleshooting Guide: this compound Degradation
Unexpected or rapid degradation of this compound can compromise experimental results. This guide will help you identify and address potential causes of SMG instability.
| Observation | Potential Cause | Recommended Action |
| Loss of SMG concentration over a short period at room temperature. | Oxidation: The thioether group of SMG is susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen. | Prepare solutions fresh whenever possible. If storage is necessary, store at -80°C.[1] Use deoxygenated buffers and consider working in an inert atmosphere (e.g., nitrogen or argon). |
| Discrepant results between experiments conducted on different days with the same stock solution. | Freeze-Thaw Cycles: Repeated freezing and thawing can introduce oxygen into the solution and physically stress the molecule, leading to degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Higher than expected degradation in buffered solutions. | Inappropriate pH: SMG is more stable in acidic to neutral conditions. Alkaline pH can accelerate the hydrolysis of the peptide bonds and oxidation of the thioether. A related compound, S-D-lactoylglutathione, is stable for months at pH 3-6 but has a half-life of only a few days at pH 7.4.[2] | Maintain the pH of the solution below 7.0. Acidic buffers (e.g., acetate or citrate) are preferable for long-term stability. |
| Rapid degradation observed in media containing metal ions. | Metal-Catalyzed Oxidation: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the oxidation of thioethers. | Use high-purity water and reagents. If metal ion contamination is suspected, add a chelating agent like EDTA or DTPA to the buffer at a low concentration (e.g., 0.1-1 mM). |
| Degradation occurs even when stored in the dark at low temperatures. | Enzymatic Degradation: If the solution is prepared with biological samples (e.g., cell lysates), endogenous enzymes such as peptidases (e.g., γ-glutamyl transpeptidase, dipeptidases) could be degrading the SMG.[3][4][5][6] | If working with biological matrices, consider heat-inactivating the sample or using broad-spectrum protease inhibitors. Prepare solutions in a buffer that is not conducive to enzymatic activity. |
| Inconsistent results in light-exposed experimental setups. | Photodegradation: Exposure to light, particularly UV light, can induce the formation of sulfur radical cations, leading to the degradation of SMG. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the best way to prepare and store this compound stock solutions?
A1: For optimal stability, prepare stock solutions in a slightly acidic buffer (pH 4-6) using deoxygenated solvent. We recommend filtering the solution through a 0.22 µm filter. For short-term storage (up to 24 hours), keep the solution at 2-8°C and protected from light. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to six months.[1]
Q2: Can I dissolve this compound in water?
A2: Yes, this compound is soluble in water. However, for enhanced stability, especially for long-term storage, dissolving it in a slightly acidic buffer is recommended to prevent pH-dependent degradation.
Q3: How do I minimize oxidation during solution preparation?
A3: To minimize oxidation, use high-purity, deoxygenated water or buffer. You can deoxygenate your solvent by bubbling it with an inert gas like nitrogen or argon for 15-30 minutes before use. Preparing the solution under an inert atmosphere can also be beneficial.
Experimental Conditions
Q4: What is the optimal pH range for working with this compound?
A4: this compound is most stable in the pH range of 4 to 6. Avoid alkaline conditions (pH > 7.5) as they can significantly accelerate degradation.
Q5: Should I be concerned about metal ion contamination in my buffers?
A5: Yes, trace amounts of metal ions can catalyze the oxidation of this compound. If you are using buffers or reagents that may contain metal impurities, or if your experimental system involves metal ions, the addition of a chelating agent like EDTA or DTPA is advisable.
Q6: My experiment requires exposure to light. How can I mitigate photodegradation?
A6: If light exposure is unavoidable, use the lowest light intensity and shortest duration possible. Consider using filters to block UV and short-wavelength visible light. Including an antioxidant in your solution, if compatible with your experiment, may also help to reduce photodegradation.
Degradation and Analysis
Q7: What are the primary degradation products of this compound?
A7: The primary degradation products are typically the result of oxidation and hydrolysis. Oxidation of the thioether sulfur leads to the formation of this compound sulfoxide and potentially this compound sulfone. Hydrolysis can lead to the cleavage of the peptide bonds, resulting in smaller peptide fragments and amino acids.
Q8: How can I monitor the degradation of my this compound solution?
A8: The most common method for monitoring this compound stability is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (MS) detection. This allows for the separation and quantification of intact SMG from its degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, deoxygenated water or 50 mM sodium acetate buffer (pH 5.0)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Deoxygenate the water or buffer by bubbling with nitrogen or argon gas for 20-30 minutes on ice.
-
Weigh the required amount of this compound powder in a sterile container.
-
Under a gentle stream of inert gas, add the deoxygenated solvent to the SMG powder to achieve the desired concentration.
-
Mix gently by inversion until the powder is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
-
Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
Protocol 2: Monitoring this compound Stability by RP-HPLC
Objective: To quantify the concentration of this compound and its primary oxidative degradation product, this compound sulfoxide.
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 210 nm (UV) or MS (in positive ion mode, monitoring for the m/z of SMG and its potential degradation products).
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B
-
25-30 min: 30% B
-
30-32 min: 30% to 2% B
-
32-40 min: 2% B (re-equilibration)
-
Procedure:
-
Prepare a standard curve of this compound in the desired concentration range.
-
At specified time points, thaw a sample aliquot of your this compound solution quickly and place it on ice.
-
Dilute the sample to an appropriate concentration within the range of your standard curve using Mobile Phase A.
-
Inject the diluted sample onto the HPLC system.
-
Integrate the peak corresponding to this compound and any new peaks that appear over time, which may correspond to degradation products.
-
Quantify the concentration of this compound using the standard curve. The appearance of a peak with a shorter retention time is often indicative of the more polar sulfoxide degradation product. Mass spectrometry can be used to confirm the identity of the degradation products based on their mass-to-charge ratio.[7][8][9][10][11]
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Factors influencing this compound stability and corresponding preventative strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Shades of S-D-Lactoylglutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Technical Support Center: S-Methylglutathione Quantification Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in S-Methylglutathione (MeSG) quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Stability
Question 1: I'm seeing lower than expected this compound (MeSG) levels in my samples. What could be causing this?
Answer: Lower than expected MeSG levels can arise from several factors during sample preparation and storage. A primary concern is the oxidative instability of glutathione and its derivatives.
-
Oxidation: this compound, like reduced glutathione (GSH), is susceptible to oxidation. During sample handling and storage, MeSG can be oxidized, leading to the formation of disulfides and a decrease in the concentration of the reduced form you are trying to measure. Biological samples may contain trace metals that can compromise the stability of GSH and its derivatives.[1] In cardiac tissue extracts, for instance, GSH concentrations were found to decrease by approximately 35% after 60 minutes of incubation at 4°C, likely due to auto-oxidation.[1]
-
Improper Storage: Ensure samples are stored at ultra-low temperatures (e.g., -80°C) and processed quickly on ice to minimize degradation.
-
Suboptimal Extraction: The efficiency of your extraction protocol can impact the recovery of MeSG. Ensure your chosen method is validated for your specific sample type.
Troubleshooting Steps:
-
Use of Alkylating Agents: To prevent oxidation, it is critical to add a thiol-blocking agent like N-ethylmaleimide (NEM) to your sample immediately upon collection and before deproteinization with acid.[2] NEM rapidly and irreversibly blocks free sulfhydryl groups, preventing their artificial oxidation to disulfides during sample processing.[2] Adding NEM after acidification is ineffective as oxidation has already occurred, and NEM does not react efficiently with thiols under acidic conditions.[2]
-
Optimize Storage Conditions: Flash-freeze samples in liquid nitrogen immediately after collection and addition of NEM, and store them at -80°C until analysis.
-
Validate Extraction Method: Perform spike-and-recovery experiments to determine the extraction efficiency of MeSG from your sample matrix.
Question 2: My baseline readings are very high and variable. What is a likely cause?
Answer: High and variable baseline readings often point to contamination or interference from the sample matrix or reagents.
-
Reagent Contamination: Impurities in buffers, solvents, or derivatization agents can contribute to high background signals.
-
Matrix Effects: Biological samples are complex mixtures. Other endogenous thiols, proteins, or small molecules can react with your detection reagents, causing a non-specific signal. For example, in assays using 1,9-dimethylmethylene blue (DMMB), polyanions like DNA, RNA, and hyaluronic acid can cause significant interference.[3][4]
-
Hemolysis: If working with blood samples, hemolysis can release interfering substances from red blood cells. The presence of hemoglobin can disturb measurements, for example, by mimicking peroxidase activity.[5]
Troubleshooting Steps:
-
Reagent Purity: Use high-purity solvents and reagents (e.g., HPLC-grade). Prepare fresh buffers and solutions regularly.
-
Sample Clean-up: Incorporate a solid-phase extraction (SPE) or other sample clean-up step to remove interfering matrix components before analysis.
-
Blank Measurements: Analyze a "matrix blank" (a sample prepared in the same way as your experimental samples but without the analyte of interest) to assess the contribution of the matrix to the background signal.
Assay-Specific Interferences
Question 3: In my enzymatic assay for Glutathione S-Transferase (GST) activity measuring MeSG formation, the results are inconsistent. What could be interfering with the enzyme?
Answer: Inconsistent results in enzymatic assays can be due to inhibitors or activators of the enzyme present in the sample, or issues with the substrate itself.
-
Enzyme Inhibitors: Some drug metabolites can inhibit enzymes involved in glutathione metabolism. For example, the acetaminophen-glutathione conjugate has been shown to inhibit glutathione reductase (GR), an enzyme often used in recycling assays for total glutathione.[6]
-
Substrate-Related Issues: Highly reactive substrates used to measure GST activity, such as methyl bromide, can lead to high levels of spontaneous, non-enzymatic formation of this compound.[7] This can mask the true enzymatic activity. This electrophilic substrate can also cause side reactions by trapping proteins.[7]
Troubleshooting Steps:
-
Control for Non-Enzymatic Reactions: Run a control reaction without the enzyme (or with a heat-inactivated enzyme) to quantify the rate of spontaneous MeSG formation. Subtract this rate from your enzymatic reaction rate.
-
Optimize Substrate Concentration: Use a lower concentration of the electrophilic substrate to minimize non-enzymatic reactions, while ensuring it is not rate-limiting for the enzyme.[7]
-
Screen for Inhibitors: If you suspect the presence of inhibitors in your sample, you may need to perform additional purification steps or conduct inhibitor screening assays.
Question 4: I am using an HPLC-based method. What are some common sources of interference?
Answer: HPLC methods are powerful but can be prone to interference from co-eluting compounds.
-
Co-eluting Species: Other molecules in the sample matrix may have similar retention times to MeSG or its derivatized form, leading to overlapping peaks and inaccurate quantification.
-
Derivatization Artifacts: If your method involves a pre-column derivatization step (e.g., with 1-fluoro-2,4-dinitrobenzene or 9-fluorenylmethyl chloroformate), side reactions or incomplete derivatization can lead to multiple peaks and quantification errors.[7][8]
-
Matrix Effects in MS Detection: When using mass spectrometry (MS) for detection, components of the sample matrix can suppress or enhance the ionization of MeSG, leading to inaccurate quantification.[9]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the resolution between MeSG and interfering peaks.
-
Validate Derivatization: Optimize the derivatization reaction conditions (e.g., pH, temperature, reaction time, reagent concentration) to ensure complete and consistent derivatization of MeSG.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard of MeSG to correct for variations in extraction efficiency, derivatization, and matrix effects during MS analysis.
-
Method Comparison: Compare results with an alternative analytical technique to confirm the accuracy of your measurements.[9]
Quantitative Data Summary
The following table summarizes quantitative data on potential interferences and assay parameters from the literature.
| Interfering Factor/Parameter | Assay/Context | Observed Effect | Source |
| Sample Stability | GSH measurement in cardiac tissue extract at 4°C | ~35% reduction in GSH concentration after 60 minutes | [1] |
| Non-Enzymatic Reaction | MeSG formation with methyl bromide (MeBr) substrate | High level of spontaneous MeSG formation in protein-free medium | [7] |
| Enzyme Inhibition | Glutathione Reductase activity with acetaminophen-GSH conjugate | Dose-dependent inhibition; activity decreased to 39±7% at 3.7 mM conjugate concentration | [6] |
| Assay Sensitivity (HPLC) | HPLC with derivatization for MeSG | Limit of detection ~39 pmol on-column | [7] |
| Assay Sensitivity (HPLC) | HPLC with derivatization for S-alkylglutathione | Limit of detection ~50 pmol | [8] |
| Assay Recovery | HPLC method for MeSG in erythrocyte lysate | Analyte recovery of 78.2% | [7] |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation using N-ethylmaleimide (NEM) to Prevent Thiol Oxidation
This protocol is adapted from procedures designed to prevent the artificial oxidation of GSH during sample processing.[2]
-
Sample Collection: Collect the biological sample (e.g., whole blood, tissue homogenate) directly into a tube containing N-ethylmaleimide (NEM) to a final concentration of approximately 40 mM. Mix immediately and thoroughly.
-
Incubation: Allow the sample to incubate with NEM for a short period (e.g., 5-10 minutes) at room temperature to ensure complete blocking of free thiol groups.
-
Deproteinization: Add a deproteinizing agent, such as perchloric acid (PCA) or sulfosalicylic acid (SSA), to the NEM-treated sample. Vortex vigorously.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the acidic supernatant, which now contains the stable S-alkylated glutathione derivatives (including MeSG-NEM), for subsequent analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for Low this compound Readings
Caption: A logical workflow to diagnose and resolve common causes of artificially low this compound measurements.
Diagram 2: Interference Pathways in this compound Assays
Caption: Common interference pathways affecting this compound quantification at different experimental stages.
References
- 1. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting low yield in enzymatic S-Methylglutathione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the enzymatic synthesis of S-Methylglutathione (SMG).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to suboptimal yields of this compound.
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yield in enzymatic reactions can stem from several factors. The most common culprits are issues with one of the three key components of the reaction: the enzyme, the substrates, or the reaction conditions.
-
Enzyme Inactivity: The methyltransferase may be inactive or have low specific activity. This can be due to improper folding, degradation, or the presence of inhibitors.
-
Substrate Degradation or Impurity: The substrates, S-adenosylmethionine (SAM) and glutathione (GSH), are susceptible to degradation. Impurities in the substrate preparations can also inhibit the reaction.
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Suboptimal Reaction Conditions: The pH, temperature, and buffer composition of the reaction mixture can significantly impact enzyme activity and, consequently, the final product yield.
Technical Support Center: Stability of S-Methylglutathione in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common questions and challenges regarding the stability of S-Methylglutathione (GSM) in various experimental settings. Due to a lack of extensive, publicly available stability data for this compound in different buffer systems, this guide provides a framework for researchers to conduct their own stability assessments, ensuring the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: Where can I find quantitative stability data for this compound in common buffers like PBS, Tris, or citrate?
A1: Currently, there is a notable absence of comprehensive, publicly available studies detailing the quantitative stability of this compound (e.g., its half-life and degradation rates) in commonly used laboratory buffer systems at various pH levels and temperatures. General guidance from commercial suppliers suggests that stock solutions are stable when stored frozen.[1] Given this lack of specific data, it is highly recommended that researchers perform their own stability studies tailored to their unique experimental conditions.
Q2: What are the key factors that could influence the stability of this compound in my experiments?
A2: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: Extreme pH conditions (both highly acidic and alkaline) can promote the hydrolysis of the peptide bonds within the molecule.
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Temperature: Elevated temperatures are known to accelerate the rate of chemical degradation.
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Buffer Composition: Certain components within a buffer solution may react with this compound. Additionally, the presence of trace metal ion impurities can catalyze degradation reactions.
-
Oxygen: While the methylation of the sulfhydryl group in this compound prevents the formation of disulfide bonds typical of glutathione (GSH), the molecule is not entirely immune to oxidative damage, particularly in the presence of catalysts.
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Light Exposure: As with many complex organic molecules, prolonged exposure to light, especially in the UV spectrum, may lead to photodegradation.
Q3: How should I proceed to determine the stability of this compound in my specific experimental buffer?
A3: A stability study utilizing a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), is the most reliable method to determine the concentration of this compound over a set period. A detailed protocol for conducting such a study is available in the "Experimental Protocols" section of this guide.
Q4: What are the generally recommended storage conditions for this compound?
A4: While specific data for various buffer solutions is not widely available, the storage recommendations from suppliers for the compound in its solid form and in concentrated stock solutions offer some insight into its general stability.
Table 1: Supplier-Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
|---|---|---|
| Powder | -20°C to -80°C | 1 to 2 years[1] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month[1] |
| In Solvent (Stock Solution) | -80°C | Up to 6 months[1] |
It is important to note that the stability of this compound in diluted, working-concentration buffers at refrigerated (4°C) or ambient temperatures is expected to be considerably shorter and should be confirmed experimentally.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Action |
| Variability in experimental outcomes. | The this compound in the experimental buffer may be degrading over the course of the experiment. | Conduct a stability study under your precise experimental conditions (buffer, pH, temperature). It is also best practice to prepare fresh this compound solutions immediately before each experiment. |
| Noticeable decrease in the concentration of stock solutions over time. | Improper storage conditions or damage from repeated freeze-thaw cycles. | To avoid the detrimental effects of repeated freezing and thawing, aliquot stock solutions into single-use volumes. For longer-term storage, -80°C is recommended.[1] |
| A precipitate is observed in the this compound solution. | The concentration of this compound may have surpassed its solubility limit in the chosen buffer or at the current pH. | Confirm that the intended concentration is within the known solubility limits for your specific buffer system. Adjusting the pH or selecting an alternative buffer may be necessary. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol provides a general methodology for evaluating the stability of this compound in a user-defined buffer system.
1. Necessary Materials and Reagents:
-
High-purity this compound
-
The buffer system to be tested (e.g., Phosphate-Buffered Saline, Tris-HCl, Citrate buffer)
-
An HPLC system equipped with a UV detector
-
A C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile)
-
HPLC-grade solvents and high-purity water
-
A temperature-controlled environment (incubator or water bath)
2. Solution Preparation:
-
Stock Solution: Accurately prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-purity water.
-
Working Solutions: Dilute the stock solution to the desired final concentration using the buffer system you intend to test.
3. Stability Study Execution:
-
Dispense the working solution into multiple, identical aliquots in sealed tubes that protect from light.
-
Place these aliquots in a temperature-controlled environment set to the temperature of your experiment (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (for instance, 0, 2, 4, 8, 24, and 48 hours), retrieve one aliquot for analysis.
-
Analyze the aliquot immediately by HPLC to measure the concentration of this compound. The analysis at time zero (t=0) will serve as your baseline (100%) concentration.
4. HPLC Analysis Parameters:
-
Methodology: Employ a validated HPLC method that can effectively separate the parent this compound peak from any potential degradation products. There are established HPLC methods for the analysis of S-alkylglutathiones that can be adapted.[2][3]
-
Detection: Use a UV detector set to an appropriate wavelength for detection (typically in the range of 210-220 nm).
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Quantification: For accurate measurement, generate a standard curve using known concentrations of this compound.
5. Interpretation of Data:
-
Graph the percentage of the initial this compound concentration remaining against time.
-
This graphical representation will allow you to calculate the degradation rate and the half-life (t½) of this compound under your specified conditions.
Visualizations
Caption: A workflow for the experimental determination of this compound stability.
Caption: Postulated hydrolytic degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-Methylglutathione (SMG) Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Methylglutathione (SMG).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (SMG) in aqueous solutions?
A1: The aqueous solubility of this compound can vary slightly depending on the source and purity. Published data indicates a solubility of approximately 15 mg/mL (46.68 mM) to 25 mg/mL (77.80 mM) in water[1][2]. It is a white to off-white solid powder[1][3].
Q2: My SMG is not dissolving readily in water. What can I do?
A2: If you are experiencing difficulty dissolving SMG, we recommend the following troubleshooting steps:
-
Sonication: Using a sonication bath can help break up aggregates and enhance dissolution[2].
-
Warming: Gently warming the solution to 60°C can significantly improve solubility. However, be cautious with temperature to avoid potential degradation of the peptide[1].
-
pH Adjustment: The solubility of peptides is often pH-dependent. While specific data for SMG is limited, adjusting the pH away from its isoelectric point may improve solubility. This should be done cautiously and with consideration for your experimental system's requirements.
Q3: What is the recommended method for preparing a stock solution of SMG?
A3: For in vitro experiments, a stock solution can be prepared by dissolving SMG in sterile water[1]. For a 10 mM stock solution, you would dissolve 3.21 mg of SMG in 1 mL of water. It is recommended to filter-sterilize the solution using a 0.22 µm filter before use, especially for cell culture applications[1].
Q4: How should I store my solid SMG and its stock solutions?
A4: Proper storage is crucial for maintaining the stability and activity of SMG.
-
Solid Powder: Store the solid powder at -20°C for long-term storage (up to 3 years)[2].
-
Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Ensure the vials are sealed tightly to prevent moisture absorption.
Q5: Is SMG suitable for use in cell culture?
A5: Yes, this compound is suitable for use in mammalian cell culture[3]. However, it is essential to use sterile technique when preparing and handling solutions to be added to cell cultures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | - Solution may be supersaturated.- Improper storage temperature.- Freeze-thaw cycles. | - Ensure the concentration does not exceed the solubility limit.- Store at the recommended temperature (-20°C or -80°C)[1].- Aliquot the stock solution to minimize freeze-thaw cycles. |
| Inconsistent experimental results | - Degradation of SMG due to improper storage.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions from solid powder.- Verify the weighing and dilution calculations.- Ensure proper storage conditions are maintained. |
| Difficulty dissolving the entire amount of SMG powder | - Exceeding the solubility limit in the chosen volume. | - Increase the volume of the solvent.- Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (SMG) Stock Solution
Materials:
-
This compound (solid powder, MW: 321.35 g/mol )[4]
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 3.21 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the tube for 30 seconds to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
For cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Protocol 2: Solubility Enhancement of this compound using Warming
Materials:
-
This compound (solid powder)
-
Sterile, nuclease-free water
-
Sterile, heat-resistant glass vial
-
Water bath or heating block set to 60°C
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in the sterile glass vial.
-
Add the desired volume of sterile water.
-
Place the vial in the water bath or on the heating block set to 60°C.
-
If using a magnetic stirrer, add a sterile stir bar to the vial and begin stirring. If not, gently swirl the vial periodically.
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Heat and stir until the SMG is completely dissolved. Do not exceed 60°C to minimize the risk of degradation[1].
-
Allow the solution to cool to room temperature before use.
-
For sterile applications, filter the cooled solution through a 0.22 µm sterile filter.
Signaling Pathways and Experimental Workflows
This compound is known to be an inhibitor of the glyoxalase system and is involved in the detoxification of formaldehyde.
Caption: Inhibition of Glyoxalase I by this compound.
The glyoxalase system detoxifies methylglyoxal, a cytotoxic byproduct of metabolism[5][6]. This compound acts as an inhibitor of Glyoxalase I (GLO1), the first enzyme in this pathway[2][3].
Caption: Role of Glutathione in Formaldehyde Detoxification.
Glutathione plays a crucial role in the detoxification of formaldehyde[7][8]. Formaldehyde reacts spontaneously with glutathione to form S-hydroxymethylglutathione, which is then metabolized to formate[7]. This compound can be formed from glutathione through methylation[9].
Caption: General workflow for preparing and using SMG in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glyoxalase | TargetMol [targetmol.com]
- 3. This compound 2922-56-7 [sigmaaldrich.com]
- 4. This compound | C11H19N3O6S | CID 115260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Glutathione-Dependent Detoxification System Is Required for Formaldehyde Resistance and Optimal Survival of Neisseria meningitidis in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-Methylglutathione LC-MS/MS Analysis & Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of S-Methylglutathione (SMG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and how do they affect this compound (SMG) quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of SMG quantification.[1][2] In electrospray ionization (ESI), which is commonly used for polar molecules like SMG, matrix components can compete with the analyte for charge, alter droplet surface tension, or change the stability of ions in the gas phase, leading to unreliable results.[3]
Q2: What are the common causes of matrix effects in biological samples for SMG analysis?
A: The primary sources of matrix effects in biological samples such as plasma, urine, or tissue homogenates are endogenous and exogenous substances.[4]
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Endogenous Substances: These include salts, lipids (especially phospholipids), proteins, peptides, and metabolites that are naturally present in the biological matrix.[4][5] Phospholipids are a major cause of ion suppression in bioanalysis.[6]
-
Exogenous Substances: These can be introduced during sample collection and preparation, and include anticoagulants, dosing vehicles, stabilizers, and co-administered drugs and their metabolites.[5]
Q3: How can I determine if my SMG assay is experiencing matrix effects?
A: There are two primary methods to assess matrix effects: one qualitative and one quantitative.
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Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of SMG is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected.[9] Dips or rises in the baseline signal indicate the retention times where matrix components are causing ion suppression or enhancement, respectively.[1][9]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[5] The response of SMG spiked into a pre-extracted blank matrix is compared to the response of SMG in a neat solution at the same concentration.[5][10] The ratio of these responses is the Matrix Factor (MF).
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in SMG quantification.
This is a common symptom of uncharacterized or poorly compensated matrix effects. The following steps can help you troubleshoot and mitigate these issues.
Step 1: Evaluate the Presence and Magnitude of Matrix Effects
Before making changes to your method, you must first confirm and quantify the matrix effect.
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare SMG standard in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. After the final extraction step, spike the extract with SMG at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank biological matrix with SMG before starting the sample preparation protocol. This set is used to determine recovery.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No significant matrix effect |
| MF < 100% | Ion Suppression[4] |
| MF > 100% | Ion Enhancement[4] |
| Recovery (RE) | Interpretation |
| RE ≈ 100% | Efficient extraction process |
| RE < 100% | Inefficient extraction or analyte degradation |
A consistent matrix effect across different lots of the biological matrix is crucial for a robust assay. It is recommended to test at least six different lots.[5]
Step 2: Optimize Sample Preparation
If significant matrix effects are detected, refining your sample preparation protocol is the most effective way to remove interfering components.
-
Protein Precipitation (PPT): This is a simple method but often results in extracts with significant amounts of phospholipids and other interferences. It is a common starting point but may be insufficient for sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. By optimizing the pH and using a suitable organic solvent, you can selectively extract SMG while leaving many interfering compounds in the aqueous phase.[6]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can produce very clean extracts.[4] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used to specifically retain SMG while washing away matrix components. Mixed-mode SPE, which combines two retention mechanisms, can be particularly effective.
-
Phospholipid Removal: Since phospholipids are a major source of matrix effects, specific techniques can be employed for their removal.[11][12][13] Options include specialized SPE cartridges (e.g., HybridSPE) or plates designed to deplete phospholipids from the sample.[12][13]
Step 3: Enhance Chromatographic Separation
Improving the chromatographic separation between SMG and co-eluting matrix components can mitigate matrix effects.
-
Modify Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the SMG peak and any areas of ion suppression identified by post-column infusion.
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries such as a pentafluorophenyl (PFP) or a hydrophilic interaction liquid chromatography (HILIC) column, which may offer different selectivity for SMG and interfering compounds.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components that elute at the beginning of the run to waste instead of the mass spectrometer source.[7]
Step 4: Implement an Appropriate Internal Standard
Using a suitable internal standard (IS) is critical for compensating for matrix effects and variability in sample preparation.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice.[5] A SIL-IS of SMG (e.g., S-Methyl-d3-glutathione) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction recovery.[14] This provides the most accurate compensation.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to SMG and has similar ionization properties can be used, but it may not compensate for matrix effects as effectively.
Visual Workflow Guides
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. myadlm.org [myadlm.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Optimizing incubation time for S-Methylglutathione in cell-based assays
Welcome to the technical support center for the use of S-Methylglutathione (GS-Me) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
This compound (GS-Me) is a derivative of the endogenous antioxidant glutathione (GSH). Its primary known mechanism of action is the competitive inhibition of Glyoxalase I (Glo1), a key enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting Glo1, GS-Me can lead to an accumulation of methylglyoxal, inducing cellular stress and potentially apoptosis.
Q2: How does this compound enter cells?
While detailed uptake kinetics for this compound in various cell lines are not extensively documented, studies on similar glutathione derivatives suggest that it can cross the cell membrane. One study on an S-substituted glutathione analog showed it could be delivered into human erythrocytes through direct diffusion.[1] Esterified forms of such compounds have been shown to exhibit more rapid cell permeability.
Q3: What are the common applications of this compound in cell-based assays?
This compound is primarily used as a tool to study the effects of Glyoxalase I inhibition. Common applications include:
-
Investigating the role of the glyoxalase system in cancer cell proliferation, invasion, and apoptosis.
-
Studying the cellular response to increased levels of methylglyoxal.
-
Screening for potential therapeutic agents that target the glyoxalase pathway.
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Inducing apoptosis in cancer cells, as some glutathione derivatives have been shown to selectively trigger programmed cell death in lymphoma cells.[2]
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Glyoxalase I Inhibition | 1. Degradation of this compound: GS-Me may not be stable in culture media for the duration of the experiment. 2. Variability in Cell Health/Density: Differences in cell confluence or viability can alter metabolic rates and enzyme levels. 3. Pipetting Errors: Inaccurate dispensing of GS-Me or other reagents. | 1. Prepare fresh GS-Me solution for each experiment. For long-term assays, replenish the media with fresh GS-Me every 24 hours. 2. Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Only use healthy, logarithmically growing cells. 3. Use calibrated pipettes and prepare a master mix for treating multiple wells to ensure consistency. |
| High Variability in Cytotoxicity/Apoptosis Assays | 1. Sub-optimal Incubation Time: The chosen incubation time may not be sufficient to observe a significant effect, or may be too long, leading to secondary effects. 2. Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivity to Glo1 inhibition and methylglyoxal-induced stress. 3. Off-Target Effects: At high concentrations, GS-Me or its breakdown products may have effects unrelated to Glo1 inhibition. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and endpoint. 2. Titrate the concentration of GS-Me to determine the optimal working concentration for your cell line. 3. Include appropriate controls, such as a non-inhibitory glutathione analog, to assess for off-target effects. Consider using lower, more specific concentrations of GS-Me. |
| Unexpected Cellular Responses | 1. Alteration of Intracellular Glutathione Pool: Exogenous GS-Me may influence the intracellular balance of reduced and oxidized glutathione (GSH/GSSG), affecting cellular redox status. 2. Interaction with other Thiol-Reactive Compounds: Components in the media or other treatments may interact with GS-Me. | 1. Measure intracellular GSH/GSSG levels to assess the impact of GS-Me on the cellular redox environment. 2. Review all components of the experimental system for potential interactions. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for Glyoxalase I Inhibition
This protocol outlines a time-course experiment to identify the optimal pre-incubation time of this compound required to achieve maximal inhibition of Glyoxalase I activity in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM/F-12)
-
This compound (GS-Me)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Glyoxalase I activity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
This compound Treatment: Prepare a stock solution of GS-Me in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in complete culture medium to the desired final concentration.
-
Time-Course Incubation: Treat the cells with the GS-Me-containing medium for various durations (e.g., 1, 2, 4, 8, 12, and 24 hours). Include a vehicle-treated control for each time point.
-
Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and then lyse the cells according to the instructions provided with your cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Glyoxalase I Activity Assay: Perform the Glyoxalase I activity assay on the cell lysates according to the manufacturer's protocol. Normalize the activity to the protein concentration of each sample.
-
Data Analysis: Plot the Glyoxalase I activity as a function of incubation time to determine the point of maximal inhibition.
Data Presentation: Optimizing Incubation Time
| Incubation Time (hours) | Glyoxalase I Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 2 | 65 | ± 6.1 |
| 4 | 45 | ± 5.5 |
| 8 | 30 | ± 4.9 |
| 12 | 28 | ± 5.3 |
| 24 | 29 | ± 6.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for determining the optimal incubation time of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize non-enzymatic reactions of S-Methylglutathione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-enzymatic reactions of S-Methylglutathione (SMG) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-enzymatic reactions that can degrade this compound (SMG)?
A1: this compound (SMG) is susceptible to two main non-enzymatic degradation pathways:
-
Hydrolysis: The thioester bond in SMG can be hydrolyzed, particularly under neutral to basic pH conditions. This results in the cleavage of the molecule into glutathione (GSH) and methanol.
-
Oxidation: The sulfur atom in SMG is prone to oxidation, which can be initiated by exposure to air (oxygen), light (photooxidation), or the presence of metal ions. This can lead to the formation of this compound sulfoxide.
Q2: What are the optimal storage conditions for this compound powder and solutions?
A2: To ensure the long-term stability of SMG, it is crucial to adhere to the following storage recommendations:
-
Powder: Store SMG powder in a tightly sealed container in a desiccator at -20°C or -80°C for long-term storage.[1][2] Protect from light and moisture.
-
Stock Solutions: Prepare stock solutions in a stable buffer (e.g., phosphate or citrate buffer, pH 4-6). Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.[1]
Q3: How does pH affect the stability of SMG in aqueous solutions?
A3: The stability of SMG is highly pH-dependent. It is most stable in acidic conditions (pH 4-6). As the pH increases towards neutral and basic conditions (pH > 7), the rate of hydrolysis of the thioester bond significantly increases. For experiments requiring physiological pH, it is recommended to prepare fresh solutions and use them immediately.
Q4: Is this compound sensitive to light?
A4: Yes, SMG is susceptible to photooxidation.[3] Exposure to light, particularly UV light, can generate reactive oxygen species that oxidize the sulfur atom. Therefore, all experiments involving SMG should be conducted with protection from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: Can I use antioxidants to improve the stability of my SMG solutions?
A5: The use of antioxidants can be beneficial, but their effectiveness and compatibility should be tested for your specific application. Chelating agents like EDTA can be added to buffer solutions to sequester metal ions that can catalyze oxidation. Other antioxidants, such as ascorbic acid, may also offer protection, but potential interactions with SMG or other experimental components should be considered.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of SMG stock solution. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Verify the concentration of the stock solution before each experiment using a validated analytical method (e.g., HPLC). |
| Instability of SMG in the experimental buffer. | Ensure the pH of your experimental buffer is within the optimal range for SMG stability (pH 4-6). If physiological pH is required, minimize the incubation time and prepare fresh solutions immediately before use. Consider using a degassed buffer to minimize oxidation. | |
| Loss of SMG activity over time | Oxidation of the sulfur atom. | Protect all solutions containing SMG from light. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding a chelating agent like EDTA to your buffers to remove trace metal ions. |
| Hydrolysis at neutral or basic pH. | Adjust the pH of your solution to the acidic range if your experiment allows. If not, perform the experiment as quickly as possible after adding SMG to the buffer. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | Analyze for potential degradation products such as glutathione (GSH) and this compound sulfoxide. Compare the chromatogram of a fresh SMG standard to your sample. |
| Reaction with other components in the mixture. | Evaluate the compatibility of SMG with all other reagents in your experimental setup. Run control experiments with SMG and individual components to identify potential reactions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 1 year | Store in a desiccator, protected from light.[4] |
| -80°C | Up to 2 years | Store in a desiccator, protected from light.[1] | |
| Stock Solution (in appropriate buffer, pH 4-6) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Decreased stability at neutral to basic pH (hydrolysis). | Maintain solutions at pH 4-6. For physiological pH experiments, use freshly prepared solutions and minimize experiment duration. |
| Temperature | Increased degradation at higher temperatures. | Store solutions frozen and perform experiments at the lowest practical temperature. |
| Light | Promotes photooxidation. | Protect all solutions from light using amber vials or foil wrapping. |
| Oxygen | Can lead to oxidation. | Use degassed buffers and consider working under an inert atmosphere for sensitive experiments. |
| Metal Ions | Catalyze oxidation reactions. | Add a chelating agent such as EDTA to buffer solutions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Buffer of choice (e.g., 100 mM sodium phosphate or sodium citrate), pH adjusted to 5.0.
-
Sterile, amber-colored microcentrifuge tubes.
-
Calibrated pH meter.
-
Analytical balance.
-
Vortex mixer.
-
-
Procedure:
-
Equilibrate the SMG powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of SMG powder accurately.
-
Dissolve the powder in the appropriate volume of pH 5.0 buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the SMG is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.
-
Label the tubes clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system and to resolve SMG from its potential degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound standard.
-
Your experimental samples containing SMG.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 210 nm.
-
Injection volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5-50% B (linear gradient)
-
15-20 min: 50% B
-
20-22 min: 50-5% B (linear gradient)
-
22-30 min: 5% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a standard curve of SMG by making serial dilutions of a known concentration in the mobile phase A.
-
Prepare your experimental samples by diluting them in mobile phase A to fall within the range of the standard curve.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to SMG.
-
Quantify the amount of SMG in your samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Non-enzymatic degradation pathways of this compound.
Caption: Recommended workflow for experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Evaluation of deuterium labeled and unlabeled bis-methyl glutathione combined with nanoliquid chromatography-mass spectrometry to screen and characterize reactive drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis with mass spectrometric detection for separation of S-nitrosoglutathione and its decomposition products: a deeper insight into the decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
S-Methylglutathione vs. Glutathione: A Comparative Guide for Researchers
An in-depth analysis of the antioxidant capabilities of S-Methylglutathione versus the well-established glutathione, providing researchers, scientists, and drug development professionals with a comparative guide based on available experimental data and mechanistic insights.
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system. Its free sulfhydryl group is crucial for neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis. This compound (SMG) is a derivative of glutathione where the hydrogen of the sulfhydryl group is replaced by a methyl group. While structurally similar, this modification significantly alters its chemical properties and, consequently, its biological function. This guide provides a comprehensive comparison of this compound and glutathione as antioxidants, focusing on their mechanisms of action, interaction with key antioxidant enzymes, and cellular effects.
Direct Antioxidant Activity: A Tale of a Blocked Thiol
The direct antioxidant activity of glutathione stems from the ability of its thiol group (-SH) to donate a hydrogen atom to neutralize free radicals. This process results in the formation of a less reactive glutathione radical (GS•), which can then be regenerated back to GSH.
In this compound, the methylation of the thiol group to a thioether (-S-CH₃) group fundamentally compromises its ability to act as a direct free radical scavenger in the same manner as GSH. The absence of a readily donatable hydrogen atom from the sulfur atom means that SMG cannot directly quench free radicals through hydrogen atom transfer, a primary mechanism for many antioxidants.
While direct comparative quantitative data from standardized antioxidant assays like DPPH, ABTS, ORAC, or FRAP for this compound is scarce in the literature, the chemical nature of the thioether bond suggests that its direct radical scavenging activity would be significantly lower than that of glutathione.
Interaction with the Glutathione Redox Cycle
The efficacy of glutathione as an antioxidant is intrinsically linked to its regeneration through the glutathione redox cycle. This cycle, involving the enzymes glutathione peroxidase (GPx) and glutathione reductase (GR), is central to the detoxification of peroxides and the maintenance of a reduced intracellular environment.
Glutathione Peroxidase (GPx): GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides using GSH as a reducing substrate. In this reaction, two molecules of GSH are oxidized to glutathione disulfide (GSSG). It is unlikely that SMG can act as a substrate for GPx in the same way as GSH because it lacks the necessary thiol group for the reduction of peroxides.
Glutathione Reductase (GR): GR is responsible for regenerating GSH from its oxidized form, GSSG, using NADPH as a cofactor. Crucially, studies have shown that an oxidized, methylated analog of glutathione acts as a competitive inhibitor of glutathione reductase. This suggests that this compound, or its potential oxidized derivatives, may interfere with the regeneration of GSH, potentially disrupting the entire glutathione redox cycle. Such inhibition could lead to an accumulation of GSSG and a decrease in the GSH/GSSG ratio, a hallmark of oxidative stress.
The following diagram illustrates the central role of glutathione in the antioxidant defense system and the potential point of interference by this compound.
Cellular Uptake and Metabolism
Glutathione has poor bioavailability and is not efficiently taken up by cells from the extracellular environment. Instead, it is typically synthesized intracellularly from its constituent amino acids.
Information on the cellular uptake of this compound is limited. Predictive models suggest it may have some capacity to cross biological membranes, but experimental data is lacking.
The metabolism of SMG is primarily thought to occur through the mercapturic acid pathway, a major route for the detoxification of xenobiotics. This pathway involves the enzymatic conjugation of electrophilic compounds with glutathione, catalyzed by Glutathione S-transferases (GSTs), followed by a series of enzymatic cleavages. This compound can be a product of the detoxification of methylating agents. It is conceivable that SMG, once formed or taken up, would be further processed and excreted rather than participating in antioxidant defense.
Signaling Pathways and Other Cellular Effects
Nrf2 Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes, including those involved in glutathione synthesis. While glutathione and its depletion can modulate Nrf2 activity, there is currently no evidence to suggest that this compound directly activates the Nrf2 pathway.
Lipid Peroxidation: Lipid peroxidation is a key consequence of oxidative stress, leading to cell membrane damage. Glutathione, particularly through the action of GPx4, plays a critical role in neutralizing lipid hydroperoxides. Given that SMG is not a substrate for GPx, it is not expected to directly inhibit lipid peroxidation in the same manner as GSH.
Quantitative Data Summary
| Parameter | Glutathione (GSH) | This compound (SMG) |
| Direct Radical Scavenging | High (due to -SH group) | Negligible (due to -S-CH₃ group) |
| Substrate for Glutathione Peroxidase | Yes | No (predicted) |
| Interaction with Glutathione Reductase | Product of reduction (from GSSG) | Competitive inhibitor (oxidized methylated analog) |
| Role in Redox Cycling | Central | Disruptive (potential) |
Experimental Protocols
To empirically compare the antioxidant properties of this compound and glutathione, a series of in vitro and cell-based assays would be required. Below are detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).
-
Prepare serial dilutions of glutathione and this compound in a suitable solvent (e.g., methanol or water).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the antioxidant solutions (or solvent for the control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).
-
Glutathione Reductase Inhibition Assay
This assay determines if a compound inhibits the activity of glutathione reductase.
-
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA).
-
Prepare solutions of glutathione reductase, NADPH, and glutathione disulfide (GSSG).
-
Prepare different concentrations of this compound (the potential inhibitor).
-
In a 96-well plate, add the reaction buffer, NADPH, and GSSG to each well.
-
Add the this compound solutions to the test wells and an equal volume of solvent to the control wells.
-
Initiate the reaction by adding glutathione reductase to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and determine the inhibitory effect of this compound.
-
Conclusion
Based on its chemical structure and available biochemical data, this compound is not a direct antioxidant in the way that glutathione is. The methylation of the thiol group prevents it from participating in direct free radical scavenging and as a substrate for glutathione peroxidase. Furthermore, evidence suggests that methylated glutathione analogs can act as competitive inhibitors of glutathione reductase, potentially disrupting the crucial glutathione redox cycle and leading to a pro-oxidant state.
While glutathione is a central player in the cellular antioxidant defense network, this compound appears to be more of a metabolic byproduct of detoxification processes. For researchers in drug development and related fields, it is critical to understand that while structurally related to glutathione, this compound does not share its antioxidant properties and may even have detrimental effects on cellular redox homeostasis. Further experimental investigation is warranted to fully elucidate the cellular effects of this compound.
Inhibitory potency of S-Methylglutathione compared to other glyoxalase I inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the inhibitory potency of S-Methylglutathione against glyoxalase I (Glo-I), a critical enzyme in cellular detoxification and a promising target for cancer therapy, reveals its position relative to a spectrum of other known inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, supported by experimental data and detailed methodologies.
The glyoxalase system, with Glo-I as a key component, plays a vital role in converting cytotoxic methylglyoxal into non-toxic D-lactic acid.[1] The overexpression of Glo-I in various cancer cells makes it an attractive target for the development of novel anticancer agents.[2] S-substituted glutathione derivatives have been extensively studied as competitive inhibitors of this enzyme.
Comparative Inhibitory Potency
Crucially, a direct comparative study revealed that S-(p-bromobenzyl)glutathione exhibits approximately 920-fold better binding to glyoxalase I than this compound, highlighting the significantly lower inhibitory potency of the latter.[3] This suggests that while this compound does inhibit the enzyme, its efficacy is considerably less than that of derivatives with larger, more hydrophobic S-substituents.
The following table summarizes the inhibitory potencies of various glyoxalase I inhibitors, providing a quantitative context for this compound's relative performance.
| Inhibitor | Type of Inhibition | Ki (nM) | IC50 (µM) | Reference(s) |
| This compound | Competitive | Not Found | Not Found | [3][4] |
| S-(p-Bromobenzyl)glutathione | Competitive | 80 - 22,387,200,000 | 1.2 - 33.2 | [5] |
| S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione | Competitive | 46 - 16,000 | Not Found | [5] |
| S-(N-p-Bromophenyl-N-hydroxycarbamoyl)glutathione | Competitive | 14 - 10,000 | Not Found | [5] |
| Indomethacin | Not Specified | 18,100 - 24,400 | Not Found | [5] |
| Glyoxalase I inhibitor 1 (compound 23) | Not Specified | Not Found | 0.026 | [6] |
| Glyoxalase I inhibitor 3 (compound 22g) | Not Specified | Not Found | 0.011 | [7] |
| Glyoxalase I inhibitor 2 (compound 26) | Not Specified | Not Specified | 0.5 | [7] |
| TS010 | Not Specified | Not Found | 0.57 | [7] |
| HBPC-GSH | Not Specified | Not Found | 0.6 | [7] |
| Glyoxalase I inhibitor 6 (Compound 9j) | Not Specified | Not Found | 1.13 | [7] |
| Glyoxalase I inhibitor 5 (Compound 9h) | Not Specified | Not Found | 1.28 | [7] |
| Glyoxalase I inhibitor 7 (Compound 6) | Not Specified | Not Found | 3.65 | [7] |
| BrBzGCp2 | Not Specified | Not Found | 4.23 | [7] |
Visualizing the Glyoxalase I Pathway and Its Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by glyoxalase I and the mechanism of competitive inhibition.
Caption: Glyoxalase I pathway and competitive inhibition.
Experimental Protocols
The determination of the inhibitory potency of compounds against glyoxalase I is typically performed using a continuous spectrophotometric assay. This method monitors the formation of S-D-lactoylglutathione, which absorbs light at 240 nm.
Detailed Methodology for IC50 Determination of Glyoxalase I Inhibitors
1. Principle: The assay measures the rate of increase in absorbance at 240 nm, which is directly proportional to the formation of S-D-lactoylglutathione catalyzed by glyoxalase I from the hemithioacetal adduct of methylglyoxal and glutathione.[8] The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity under specific assay conditions.
2. Reagents and Materials:
-
Human recombinant Glyoxalase I
-
Methylglyoxal (MG) solution
-
Reduced Glutathione (GSH)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer capable of reading at 240 nm
3. Assay Procedure:
-
Preparation of Substrate Mixture (Hemithioacetal):
-
Prepare fresh solutions of methylglyoxal and glutathione in the sodium phosphate buffer.
-
To form the hemithioacetal substrate, pre-incubate the methylglyoxal and glutathione solutions together in the assay buffer (e.g., at a final concentration of 2 mM MG and 1 mM GSH) for approximately 10 minutes at the assay temperature (e.g., 25 °C).[8]
-
-
Enzyme Inhibition Assay:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Sodium phosphate buffer
-
A fixed concentration of Glyoxalase I
-
Varying concentrations of the inhibitor (a serial dilution is recommended)
-
A control reaction with no inhibitor.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at the assay temperature.
-
Initiate the reaction by adding the pre-formed hemithioacetal substrate mixture to each well/cuvette.
-
Immediately start monitoring the increase in absorbance at 240 nm in a continuous (kinetic) mode for a set period (e.g., 5 minutes).[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) for each inhibitor concentration from the linear portion of the kinetic trace.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Determining Inhibitory Potency
The following diagram outlines the typical workflow for assessing the inhibitory potency of a compound against glyoxalase I.
Caption: Experimental workflow for Glo-I inhibition assay.
Conclusion
References
- 1. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. This compound | Glyoxalase | TargetMol [targetmol.com]
- 5. Emerging Glycation-Based Therapeutics—Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of S-Methylglutathione in detoxification pathways
For researchers, scientists, and drug development professionals, understanding the nuances of cellular detoxification pathways is paramount. While glutathione (GSH) is widely recognized as a cornerstone of these processes, the role of its methylated counterpart, S-Methylglutathione (GSM), remains less defined. This guide provides a comparative analysis of this compound's potential role in detoxification, contrasting it with the well-established functions of glutathione and outlining experimental approaches for its further validation.
This compound, a derivative of the ubiquitous antioxidant glutathione, has emerged as a molecule of interest in the landscape of cellular detoxification. While its direct, broad-spectrum role as a detoxifying agent is not as extensively documented as that of GSH, its unique chemical properties and interactions with key enzymes suggest a specialized or modulatory function in cellular defense mechanisms.
Comparative Analysis of this compound and Glutathione
A direct comparison of the detoxification efficacy of this compound and glutathione is challenging due to the limited availability of head-to-head experimental data. However, an analysis of their chemical properties and known biological interactions provides valuable insights.
| Feature | This compound (GSM) | Glutathione (GSH) |
| Structure | Tripeptide with a methyl group attached to the sulfur atom of cysteine. | Tripeptide (glutamate, cysteine, glycine) with a free sulfhydryl group. |
| Nucleophilicity | Stronger nucleophile than GSH. | Strong nucleophile, crucial for conjugating with electrophiles.[1][2][3][4][5] |
| Primary Role in Detoxification | Primarily identified as a metabolite of certain xenobiotics (e.g., methyl iodide).[6] May play a role in the detoxification of specific methylating agents. | Broad-spectrum detoxification through conjugation with a wide range of electrophilic xenobiotics, often catalyzed by Glutathione S-transferases (GSTs). Key player in the detoxification of formaldehyde and methylglyoxal.[7][8][9][10][11][12] |
| Interaction with GSTs | Can act as a competitive inhibitor of some Glutathione S-transferases.[13][14][15] | Acts as a co-substrate for Glutathione S-transferases, which catalyze its conjugation to toxins. |
| Interaction with Glyoxalase I | Competitive inhibitor of glyoxalase I, an enzyme in the methylglyoxal detoxification pathway.[16] | A key component of the glyoxalase system, forming an adduct with methylglyoxal that is subsequently detoxified.[17] |
| Antioxidant Activity | Potential for indirect antioxidant effects through modulation of enzyme activity. | A major cellular antioxidant, directly scavenging reactive oxygen species and maintaining cellular redox balance.[18][19][20][21] |
Signaling Pathways and Detoxification Mechanisms
The detoxification pathways involving glutathione are well-characterized. In contrast, the direct detoxification pathways involving this compound are less clear. The available evidence points towards a more nuanced role for GSM, potentially as a modulator of established detoxification systems.
Glutathione-Dependent Detoxification Pathway
The canonical glutathione-dependent detoxification pathway involves the conjugation of GSH with electrophilic xenobiotics, a reaction often facilitated by the extensive family of Glutathione S-transferases (GSTs). This process increases the water solubility of the toxin, facilitating its excretion from the cell.
Caption: Glutathione-dependent detoxification of xenobiotics.
Potential Role of this compound in Detoxification
This compound's higher nucleophilicity suggests it could potentially react with certain electrophiles. However, its primary established role is as a product of the detoxification of methylating agents like methyl iodide. Furthermore, its ability to inhibit GSTs and glyoxalase I indicates a potential regulatory function, where it might modulate the activity of these key detoxification enzymes.
Caption: Potential modulatory role of this compound.
Experimental Protocols for Validation
To further elucidate the role of this compound in detoxification, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating its efficacy and mechanisms of action.
Quantification of this compound and Glutathione
Objective: To accurately measure the intracellular and extracellular levels of GSM and GSH in biological samples.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of these thiols.
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse using a suitable buffer containing a thiol-stabilizing agent like N-ethylmaleimide (NEM) to prevent auto-oxidation.
-
For tissue samples, homogenize in a similar lysis buffer on ice.
-
For plasma or other biological fluids, deproteinize with an acid (e.g., perchloric acid or trichloroacetic acid) and add NEM.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a low concentration of an ion-pairing agent (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific parent-to-daughter ion transitions for GSM and GSH (and their NEM adducts if applicable) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure GSM and GSH.
-
Normalize the quantified levels to the protein concentration of the sample.
-
Experimental Workflow:
Caption: Workflow for quantification of this compound.
In Vitro Detoxification Assay
Objective: To assess the direct ability of this compound to detoxify a model xenobiotic in comparison to glutathione.
Methodology: This assay measures the conjugation of the thiol with a model electrophilic substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be monitored spectrophotometrically.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
-
Add a fixed concentration of CDNB (dissolved in ethanol).
-
Add varying concentrations of either GSM or GSH.
-
-
Enzymatic vs. Non-Enzymatic Reaction:
-
To assess the non-enzymatic reaction, monitor the change in absorbance at 340 nm immediately after adding the thiol.
-
To assess the enzyme-catalyzed reaction, add a purified Glutathione S-transferase and monitor the change in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the reaction rates against the thiol concentration to determine kinetic parameters (e.g., Vmax and Km).
-
Compare the kinetic parameters obtained for GSM and GSH to evaluate their relative efficacy as substrates.
-
Cell Viability Assay under Oxidative Stress
Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in comparison to glutathione.
Methodology: This assay measures the viability of cultured cells after exposure to an oxidizing agent in the presence or absence of the test compounds.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of GSM or GSH for a defined period (e.g., 2-4 hours).
-
Induce oxidative stress by adding an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Include control wells with no treatment, oxidizing agent only, and thiol only.
-
-
Viability Assessment:
-
After the incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or PrestoBlue assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Compare the protective effects of GSM and GSH at different concentrations.
-
Logical Relationship of Experimental Validation:
Caption: Logical flow for validating this compound's role.
Conclusion
While this compound is a more potent nucleophile than its precursor, glutathione, the current body of evidence does not support a broad role for it as a primary detoxification agent. Instead, its function appears to be more specialized, possibly involving the metabolism of specific methylated compounds and the modulation of key detoxification enzymes like GSTs and glyoxalase I. Further research, employing the experimental protocols outlined in this guide, is crucial to fully elucidate the specific role of this compound in the complex network of cellular detoxification pathways. This knowledge will be invaluable for the development of novel therapeutic strategies aimed at enhancing cellular defense against a wide array of toxins.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of glutathione in detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H19N3O6S | CID 115260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular basis of formaldehyde detoxification. Characterization of two S-formylglutathione hydrolases from Escherichia coli, FrmB and YeiG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Glutathione-Dependent Detoxification System Is Required for Formaldehyde Resistance and Optimal Survival of Neisseria meningitidis in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between glutathione and DNA induced by formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The detoxification pathways of electrophilic intermediate compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione S-sulfonate, a sulfur dioxide metabolite, as a competitive inhibitor of glutathione S-transferase, and its reduction by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutathione is essential to preserve nuclear function and cell survival under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxidative Stress: Glutathione and Its Potential to Protect Methionine-35 of Aβ Peptide from Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
S-Methylglutathione in Glutathione Reductase Assays: A Comparative Guide on Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of S-Methylglutathione in standard glutathione reductase assays, supported by available experimental insights and detailed biochemical principles.
Glutathione reductase (GR) is a critical enzyme in maintaining the cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to reduced glutathione (GSH) at the expense of NADPH. The high specificity of GR for its substrate, GSSG, is a cornerstone of its biological function and the reliability of assays measuring its activity. This guide examines the potential for this compound, a methylated derivative of glutathione, to cross-react in these assays, a crucial consideration for studies involving this compound.
Performance Comparison: GSSG vs. This compound
A key study investigating a C-methylated analog of GSSG, L-γ-glutamyl-2-methyl-L-cysteinyl-glycine disulfide, found that glutathione reductase was completely unable to catalyze the reduction of this analog.[1] Furthermore, this methylated analog was shown to act as a competitive inhibitor of the enzyme.[1] This suggests that steric hindrance near the disulfide bond, introduced by the methyl group, prevents proper binding and catalysis in the enzyme's active site.[1] While this compound features a methyl group on the sulfur atom rather than the carbon, similar steric and electronic effects are expected to preclude it from being a substrate for GR.
The inherent high substrate specificity of glutathione reductase further supports this.[2] The enzyme's active site is finely tuned to accommodate the precise structure of GSSG, and even minor modifications can significantly impact binding and reactivity.
Table 1: Comparative Reactivity in Glutathione Reductase Assays
| Compound | Role in Assay | Expected Outcome | Supporting Evidence |
| Glutathione Disulfide (GSSG) | Natural Substrate | Enzymatic reduction to GSH, leading to NADPH oxidation. | Well-established substrate in numerous GR assay protocols.[3][4][5][6][7] |
| This compound | Potential Substrate/Inhibitor | No significant reduction by GR. Likely acts as a competitive inhibitor. | A C-methylated GSSG analog showed no reactivity and competitive inhibition.[1] High substrate specificity of GR.[2][8] |
Experimental Protocols
To empirically determine the extent of this compound's cross-reactivity, a standard glutathione reductase assay can be adapted to include this compound as a potential substrate or inhibitor.
Key Experiment: Assessing this compound Interference
Objective: To quantify the effect of this compound on the kinetics of glutathione reductase.
Methodology:
-
Baseline GR Activity: Determine the Michaelis-Menten constants (Km and Vmax) for glutathione reductase with its natural substrate, GSSG.
-
Set up a series of reactions in a 96-well plate with a fixed concentration of GR and NADPH, and varying concentrations of GSSG.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.[5][6][7]
-
Plot the initial reaction velocities against GSSG concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
This compound as a Potential Substrate:
-
Repeat the assay, replacing GSSG with a range of this compound concentrations.
-
Monitor for any change in absorbance at 340 nm. The absence of a significant change would indicate that this compound is not a substrate.
-
-
Inhibitor Kinetics:
-
Perform the GR assay with a fixed, non-saturating concentration of GSSG in the presence of varying concentrations of this compound.
-
Measure the initial reaction velocities and analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.
-
Table 2: Example Reagent Setup for a 96-Well Plate GR Assay
| Reagent | Volume (µL) per well | Final Concentration |
| Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5) | Variable | - |
| NADPH Solution | 20 | 0.2 mM |
| Glutathione Reductase | 20 | 0.05-0.2 U/mL |
| GSSG or this compound Solution | 20 | Variable |
| Total Volume | 200 |
Visualizing the Biochemical Pathways and Workflows
To better understand the enzymatic reaction and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
Caption: The catalytic cycle of glutathione reductase.
Caption: Workflow for assessing this compound cross-reactivity.
References
- 1. Glutathione reductase activity with an oxidized methylated glutathione analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. oxfordbiomed.com [oxfordbiomed.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mmpc.org [mmpc.org]
- 8. Engineering the substrate specificity of glutathione reductase toward that of trypanothione reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and Fluorescent Methods for S-Methylglutathione Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-Methylglutathione (SMG), a key metabolite in various biological processes, is crucial for advancing research in toxicology, drug metabolism, and cellular signaling. Two prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and HPLC with fluorescence detection. This guide provides an objective, data-driven comparison of these methods, complete with detailed experimental protocols and performance data to aid researchers in selecting the optimal method for their specific needs.
At a Glance: HPLC-UV vs. HPLC-Fluorescence for this compound
| Feature | HPLC with UV Detection | HPLC with Fluorescence Detection |
| Principle | Separation by HPLC followed by detection based on the absorption of UV light by a derivatized analyte. | Separation by HPLC followed by detection of fluorescence emitted by a derivatized analyte upon excitation with a specific wavelength of light. |
| Derivatizing Agent | 1-fluoro-2,4-dinitrobenzene (FDNB) | 9-fluorenylmethyl chloroformate (FMOC) or Monobromobimane (mBB) |
| Sensitivity | Good | Excellent |
| Limit of Detection (LOD) | ~50 pmol on-column[1] | ~39 pmol on-column (with FMOC)[2] |
| Selectivity | Good | High |
| Linearity | Good | Excellent |
| Precision | Good | Good |
| Accuracy/Recovery | Generally good. | Good, reported as 78.2% for SMG with FMOC derivatization[2]. |
| Throughput | Moderate | Moderate, a run time of 42 minutes per sample has been reported[2]. |
| Cost | Lower instrumentation cost. | Higher instrumentation cost (fluorescence detector). |
| Primary Application | Quantification in samples with relatively high SMG concentrations. | Trace-level quantification in complex biological matrices. |
Principle of the Methods
Both methods rely on the separation capabilities of HPLC to isolate this compound from other components in a sample. The key difference lies in the detection method, which is preceded by a necessary derivatization step to make the non-chromophoric/non-fluorophoric SMG molecule detectable.
HPLC with UV Detection
In this method, SMG is chemically modified with a chromophoric tag, a molecule that absorbs ultraviolet (UV) light. 1-fluoro-2,4-dinitrobenzene (FDNB) is a commonly used derivatizing agent for this purpose. The resulting dinitrophenyl (DNP) derivative of SMG can then be detected by a UV detector as it elutes from the HPLC column. The amount of UV light absorbed is directly proportional to the concentration of the SMG derivative.
HPLC with Fluorescence Detection
This technique employs a fluorescent tag to label the SMG molecule. Derivatizing agents such as 9-fluorenylmethyl chloroformate (FMOC) or monobromobimane (mBB) react with SMG to form a highly fluorescent product. This derivative is then excited by a specific wavelength of light in the fluorescence detector, and the emitted light (fluorescence) at a longer wavelength is measured. Fluorescence detection is inherently more sensitive than UV detection because it measures an emitted signal against a dark background.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC with UV and fluorescence detection.
Caption: Workflow for this compound analysis by HPLC-UV.
Caption: Workflow for this compound analysis by HPLC-Fluorescence.
Detailed Experimental Protocols
The following are generalized protocols based on published methods. Researchers should optimize these protocols for their specific instrumentation and sample types.
Protocol 1: HPLC-UV Analysis of this compound with FDNB Derivatization
This protocol is adapted from the method described for the analysis of S-alkylglutathiones[1].
1. Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Precipitate proteins using an equal volume of ice-cold 10% (w/v) trichloroacetic acid or perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
2. Derivatization:
-
To 100 µL of the supernatant, add 100 µL of a saturated sodium borate solution.
-
Add 10 µL of 1.5% (v/v) FDNB in ethanol.
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Add 10 µL of 2 M HCl to stop the reaction.
-
Filter the sample through a 0.22 µm filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 365 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a standard curve of this compound by subjecting known concentrations to the same derivatization and HPLC analysis procedure.
-
Quantify the amount of SMG in the samples by comparing the peak area to the standard curve.
Protocol 2: HPLC-Fluorescence Analysis of this compound with FMOC Derivatization
This protocol is based on the method developed for the analysis of SMG formed by glutathione-S-transferase T1[2].
1. Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to obtain a protein-free supernatant.
2. Derivatization:
-
To 50 µL of the supernatant, add 50 µL of 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of 5 mM FMOC-Cl in acetone.
-
Vortex and incubate at room temperature for 5 minutes in the dark.
-
Add 100 µL of 1 M glycine to quench the excess FMOC-Cl.
-
Filter the sample through a 0.22 µm filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate buffer (pH 4.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence with excitation at 260 nm and emission at 315 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a standard curve of this compound using the same derivatization and HPLC analysis procedure.
-
Determine the concentration of SMG in the samples by comparing the peak area to the standard curve.
Concluding Remarks
The choice between HPLC-UV and HPLC-fluorescence for the analysis of this compound depends primarily on the required sensitivity and the complexity of the sample matrix.
-
HPLC with fluorescence detection is the superior choice for applications requiring high sensitivity, such as the analysis of SMG in biological samples where it may be present at low concentrations. The high selectivity of fluorescence detection also helps to minimize interferences from other components in complex matrices.
-
HPLC with UV detection offers a more cost-effective and simpler alternative when the expected concentration of SMG is relatively high and the sample matrix is less complex.
For both methods, proper sample preparation and optimization of the derivatization and HPLC conditions are critical for achieving accurate and reproducible results. Researchers should carefully validate the chosen method in their laboratory to ensure it meets the specific requirements of their study.
References
- 1. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography/fluorescence detection of this compound formed by glutathione-S-transferase T1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Methylglutathione vs. Glutathione as a Substrate for Glutathione S-Transferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification, catalyzing the conjugation of the endogenous tripeptide glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and readily excretable.[1][2] This process is a cornerstone of phase II metabolism, protecting cells from damage by xenobiotics and endogenous toxins. The substrate specificity of GSTs is broad, with different isozymes (e.g., Alpha, Mu, Pi classes) exhibiting varying affinities for a multitude of electrophilic substrates.[3]
While glutathione is the canonical substrate for GSTs, modifications to its structure can significantly impact its interaction with these enzymes. This guide provides a comparative analysis of S-Methylglutathione (SMG), a methylated analogue of glutathione, and glutathione itself as substrates for GSTs. The objective is to present available experimental data to elucidate the differences in their performance as GST substrates, which is critical for researchers studying drug metabolism, detoxification pathways, and the design of novel therapeutics.
Quantitative Comparison of Substrate Kinetics
A direct, quantitative comparison of the kinetic parameters of GSTs for this compound versus glutathione is not extensively documented in publicly available literature. Most kinetic studies of GSTs focus on the variation of the electrophilic substrate rather than modifications of the glutathione co-substrate. However, some inferences can be drawn from the available information.
One study on human Glutathione S-transferase A1 (GSTA1) indicates that This compound acts as an inhibitor of the enzyme's isomerase activity .[1] This suggests that SMG can bind to the active site of at least some GST isozymes, though it may not be an efficient substrate for the canonical conjugation reaction.
For comparison, the kinetic parameters for glutathione with various GST isozymes and the common electrophilic substrate 1-chloro-2-4-dinitrobenzene (CDNB) are well-established.
Table 1: Kinetic Parameters of Human GST Isozymes with Glutathione and 1-Chloro-2,4-dinitrobenzene (CDNB)
| GST Isozyme | Km for Glutathione (mM) | Km for CDNB (mM) | Specific Activity (µmol/min/mg) |
| GSTA1-1 | - | 0.8 - 3.0 | - |
| GSTP1-1 | Identical affinity for GSH in isoforms | 0.8 (I104 variant) | - |
| GSTP1-1 | Identical affinity for GSH in isoforms | 3.0 (V104 variant) | - |
Data compiled from various sources. Note that specific activity can vary based on experimental conditions.[4]
The lack of direct kinetic data for SMG as a substrate in conjugation reactions prevents a side-by-side quantitative comparison in the table above. Research is needed to determine the Km and Vmax values of various GST isozymes for this compound to fully understand its potential role as a substrate or inhibitor.
Experimental Protocols
The standard method for determining the kinetic parameters of GSTs involves measuring the rate of the conjugation reaction between glutathione and an electrophilic substrate. The most commonly used substrate for this purpose is 1-chloro-2,4-dinitrobenzene (CDNB), as the product of its conjugation with glutathione, S-(2,4-dinitrophenyl)glutathione, can be conveniently monitored spectrophotometrically at 340 nm.
Protocol for Determining GST Activity with Glutathione and CDNB
1. Materials and Reagents:
-
Purified GST isozyme
-
Glutathione (GSH) solution (e.g., 100 mM stock in water)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
2. Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and the GST enzyme at an appropriate dilution.
-
Initiate the reaction by adding a varying concentration of CDNB to the reaction mixture.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione (9.6 mM-1cm-1).
-
Repeat the assay with varying concentrations of GSH while keeping the CDNB concentration fixed and saturating to determine the Km for glutathione.
3. Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (a double reciprocal plot) can also be used for this purpose.
To compare this compound with glutathione, the same protocol would be followed, substituting GSH with SMG. The change in absorbance would still be monitored at 340 nm, assuming the resulting conjugate has a similar absorbance profile.
Visualizing the Enzymatic Reaction and Workflow
Signaling Pathway Diagram
Caption: Enzymatic reaction pathways of GST with Glutathione and this compound.
Experimental Workflow Diagram
Caption: Workflow for comparing the substrate kinetics of GSH and SMG with GSTs.
Conclusion
The available data suggests that this compound's role as a substrate for the conjugation reactions catalyzed by glutathione S-transferases is not well-established and may be significantly different from that of glutathione. The observation that SMG can inhibit the isomerase activity of GSTA1 implies that it can interact with the enzyme's active site.[1] However, the methylation of the sulfhydryl group, the reactive site for conjugation, likely hinders its ability to act as an efficient nucleophile in the canonical detoxification reaction.
For researchers in drug development and toxicology, this is a critical distinction. If SMG is a poor substrate, its presence could potentially act as a competitive inhibitor for the binding of glutathione, thereby modulating the detoxification of other xenobiotics. Further direct kinetic studies are imperative to fully elucidate the role of this compound in GST-mediated cellular processes. The experimental protocols and workflows provided in this guide offer a clear path for conducting such comparative analyses.
References
- 1. uniprot.org [uniprot.org]
- 2. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. Naturally occurring human glutathione S-transferase GSTP1-1 isoforms with isoleucine and valine in position 104 differ in enzymic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of S-Methylglutathione in preventing protein glycation compared to other compounds
For Immediate Release
In the landscape of therapeutic strategies aimed at mitigating the detrimental effects of protein glycation, a critical factor in diabetic complications and aging, the exploration of effective inhibitory compounds is paramount. This guide provides a comparative analysis of the potential efficacy of S-Methylglutathione (SMG) against established antiglycation agents, including aminoguanidine, carnosine, and metformin. While direct comparative experimental data on SMG is limited, this report synthesizes available data on the parent molecule, glutathione (GSH), and other inhibitors to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antiglycation Agents
The following table summarizes the inhibitory effects of various compounds on protein glycation, as determined by in vitro studies. It is important to note that experimental conditions such as protein and sugar concentrations, incubation times, and assay methods can vary between studies, impacting direct comparability.
| Compound | Protein Model | Glycating Agent | Concentration of Inhibitor | Incubation Time | % Inhibition of AGEs | Reference |
| Aminoguanidine | beta2-microglobulin | 50 or 100 mM D-glucose | 1:8 to 1:1 (molar ratio to glucose) | 3 weeks | 30-70% (fluorescent AGEs) | [1] |
| Aminoguanidine | RNase A | Glucose | 1:5 to 1:50 (molar ratio to glucose) | Not specified | 67-85% | [2] |
| Baicalin | Bovine Serum Albumin | Not specified | 100 µg/mL | Not specified | 90.4% | [3] |
| Luteolin | Bovine Serum Albumin | Not specified | 100 µg/mL | Not specified | 85.4% | [3] |
| Aminoguanidine (control) | Bovine Serum Albumin | Not specified | 100 µg/mL | Not specified | 75.9% | [3] |
| Glutathione | Myosin | 6 mM Glucose | 10 mM | 20 minutes | Reversed early glycation effects | [4] |
Note: Direct quantitative data for this compound was not available in the reviewed literature. The data for glutathione is included to provide a baseline for the potential action of its methylated derivative.
Experimental Protocols
Understanding the methodologies employed in glycation studies is crucial for interpreting the data and designing future experiments. Below are detailed protocols for common in vitro protein glycation assays.
In Vitro Protein Glycation and Inhibition Assay
This protocol is a generalized procedure based on common methodologies found in the literature for assessing the antiglycation potential of a compound.
-
Preparation of Solutions:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in a phosphate buffer (100 mM, pH 7.4) containing sodium azide (0.02%) to prevent microbial growth.
-
Prepare a stock solution of a reducing sugar, such as D-glucose or D-fructose, at a concentration of 500 mM in the same phosphate buffer.
-
Prepare stock solutions of the test inhibitors (e.g., this compound, aminoguanidine, carnosine) at various concentrations in the phosphate buffer.
-
-
Incubation:
-
In separate sterile microcentrifuge tubes, mix the BSA solution, the reducing sugar solution, and the inhibitor solution to achieve final desired concentrations (e.g., 1 mg/mL BSA, 200 mM glucose, and varying inhibitor concentrations).
-
A positive control should be prepared with BSA and the reducing sugar, without any inhibitor.
-
A negative control should be prepared with BSA in the phosphate buffer alone.
-
Incubate all tubes in the dark at 37°C for a period ranging from one to four weeks.
-
-
Measurement of Advanced Glycation End-products (AGEs):
-
After the incubation period, the formation of fluorescent AGEs can be quantified using a fluorescence spectrophotometer.
-
Set the excitation wavelength to 370 nm and measure the emission fluorescence at 440 nm.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
-
Nitro Blue Tetrazolium (NBT) Reduction Assay
This assay is used to quantify the formation of fructosamine, an early glycation product.
-
Sample Preparation:
-
Use the samples from the in vitro glycation assay described above.
-
-
Assay Procedure:
-
To 100 µL of each sample, add 100 µL of NBT reagent (0.3 mM NBT in 100 mM carbonate buffer, pH 10.35).
-
Incubate the mixture at 37°C for 15 minutes.
-
Measure the absorbance at 530 nm using a microplate reader. The increase in absorbance is proportional to the amount of fructosamine.
-
Mechanisms of Action and Signaling Pathways
The inhibition of protein glycation can occur through several mechanisms. The diagram below illustrates the general pathway of protein glycation and potential points of intervention for inhibitory compounds.
Caption: General pathway of protein glycation and points of therapeutic intervention.
Glutathione (GSH) , the parent compound of SMG, is a major endogenous antioxidant and plays a crucial role in the detoxification of reactive dicarbonyl compounds like methylglyoxal (MGO) through the glyoxalase system.[5] S-methylation of glutathione could potentially alter its nucleophilicity and its ability to act as a substrate for glyoxalase I, thereby modulating its antiglycation efficacy. Further research is required to elucidate the precise mechanism of SMG.
Aminoguanidine is thought to act primarily by trapping reactive carbonyl precursors, thus preventing the formation of AGEs.[2][6]
Carnosine has been shown to react with carbonyl groups and also possesses antioxidant and metal-chelating properties.[6][7]
Metformin , a widely used anti-diabetic drug, may exert some of its beneficial effects by reducing the formation of AGEs, although its primary mechanism is related to glucose metabolism.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative study of antiglycation agents.
Caption: Workflow for comparing the efficacy of antiglycation compounds.
Conclusion
While aminoguanidine, carnosine, and metformin have demonstrated varying degrees of efficacy in inhibiting protein glycation in vitro, the potential of this compound remains an area requiring further investigation. Based on the known functions of its parent molecule, glutathione, SMG is a promising candidate for antiglycation therapy. The experimental frameworks provided in this guide offer a robust starting point for researchers to conduct direct comparative studies and elucidate the mechanistic details of SMG and other novel inhibitors. Such research is critical for the development of new therapeutic strategies to combat the progression of glycation-related pathologies.
References
- 1. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glutathione reverses early effects of glycation on myosin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Advances on the Damage Mechanism of Skin Glycation and Related Inhibitors [mdpi.com]
- 7. Carnosine and advanced glycation end products: a systematic review [pubmed.ncbi.nlm.nih.gov]
S-Methylglutathione and its Correlation with Cellular Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-Methylglutathione (SMG) levels and their correlation with key cellular oxidative stress markers. This compound, an S-substituted form of the ubiquitous antioxidant glutathione (GSH), has been identified as a modulator of critical enzymatic pathways involved in cellular detoxification and redox homeostasis.[1][2] Understanding its impact on cellular oxidative stress is paramount for research in toxicology, drug metabolism, and the development of therapeutics targeting oxidative stress-related diseases.
The Pro-Oxidant Potential of this compound
This compound is not a direct scavenger of reactive oxygen species (ROS). Instead, its biological effects are primarily linked to its ability to inhibit key enzymes that protect the cell from oxidative damage. The accumulation of SMG can, therefore, be hypothesized to lead to an increase in cellular oxidative stress. The primary mechanisms include:
-
Inhibition of Glutathione Reductase (GR): Glutathione reductase is essential for regenerating the reduced form of glutathione (GSH) from its oxidized form (GSSG).[3][4] An analog of oxidized methylated glutathione has been shown to be a competitive inhibitor of GR.[5] Inhibition of GR would lead to a decreased GSH/GSSG ratio, a hallmark of oxidative stress, impairing the cell's primary antioxidant defense.[6][7]
-
Inhibition of Glyoxalase I (GLO1): Glyoxalase I is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[8][9][10] S-substituted glutathiones, including SMG, are known inhibitors of GLO1.[11][12] Inhibition of GLO1 leads to the accumulation of methylglyoxal, which can induce oxidative stress and form advanced glycation end products (AGEs).
-
Inhibition of S-Nitrosoglutathione Reductase (GSNOR): GSNOR regulates the levels of S-nitrosothiols, which are important signaling molecules.[13][14] this compound has been identified as a non-competitive inhibitor of plant GSNOR.[15] Dysregulation of GSNOR can impact nitric oxide signaling and contribute to nitrosative stress, a component of oxidative stress.
This guide presents a series of experimental approaches to investigate the correlation between elevated SMG levels and established markers of oxidative stress.
Comparative Data Summary
The following table summarizes the expected quantitative changes in various cellular markers in response to elevated levels of this compound, based on its known inhibitory activities.
| Parameter | Control Cells | Cells with Elevated this compound | Rationale for Expected Change |
| Intracellular this compound | Endogenous levels (low) | Significantly increased | Exogenous administration or induced biosynthesis |
| Glutathione Reductase Activity | Normal activity | Decreased | Competitive inhibition by methylated glutathione species[5] |
| GSH/GSSG Ratio | High | Decreased | Impaired regeneration of GSH due to GR inhibition[6] |
| Reactive Oxygen Species (ROS) | Basal levels | Increased | Compromised antioxidant defense due to low GSH |
| Lipid Peroxidation (MDA levels) | Low | Increased | Increased ROS-mediated damage to membrane lipids |
| Protein Carbonyls | Low | Increased | Increased ROS-mediated oxidation of proteins |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantification of Intracellular this compound by HPLC
This method is adapted from protocols for measuring S-alkylated glutathione derivatives.[16][17][18]
Principle: Cell lysates are treated to stabilize thiol groups, followed by reduction to release any protein-bound this compound. The released SMG is then derivatized with a fluorescent tag and quantified by reverse-phase high-performance liquid chromatography (HPLC).
Protocol:
-
Sample Preparation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing N-ethylmaleimide (NEM) to alkylate free thiol groups and prevent their oxidation.
-
Precipitate proteins with an acid, such as perchloric acid or trichloroacetic acid.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Reduction and Derivatization:
-
Treat the supernatant with a reducing agent like dithiothreitol (DTT) to cleave any disulfide bonds, including those in protein-S-methylglutathione mixed disulfides.
-
Derivatize the sample with a fluorescent labeling agent such as monobromobimane (mBrB) or 1-fluoro-2,4-dinitrobenzene (DNFB).
-
-
HPLC Analysis:
-
Inject the derivatized sample into a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.25% acetic acid) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized this compound using a fluorescence or UV detector.
-
Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
Glutathione Reductase (GR) Activity Assay
This spectrophotometric assay measures the activity of GR in cell lysates.[3][19][20][21]
Principle: GR catalyzes the reduction of GSSG to GSH, with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.[3]
Protocol:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA).
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Cell lysate (sample)
-
Assay buffer
-
NADPH solution
-
-
Initiate the reaction by adding GSSG solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every minute for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the GR activity, typically expressed as mU/mg of protein. One unit of GR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
-
Measurement of Reactive Oxygen Species (ROS) using H₂DCFDA
This is a common cell-based assay to measure intracellular ROS levels.[22][23][24][25][26]
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26]
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound or a vehicle control for the desired time.
-
-
Staining:
-
Remove the treatment media and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with H₂DCFDA solution (typically 10-20 µM) and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Lipid Peroxidation (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.[27][28][29][30][31]
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.[31]
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates.
-
Precipitate proteins using an acid like trichloroacetic acid (TCA).
-
Centrifuge and collect the supernatant.
-
-
Reaction:
-
Add TBA reagent to the supernatant.
-
Incubate the mixture in a boiling water bath for 10-15 minutes.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at ~532 nm.
-
Quantify MDA concentration using a standard curve prepared with an MDA standard.
-
Protein Carbonyl Assay
This assay measures the level of protein oxidation.[32][33][34][35][36]
Principle: Protein carbonyl groups react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts. These adducts can be quantified spectrophotometrically.[36]
Protocol:
-
Sample Derivatization:
-
Prepare protein samples from cell lysates.
-
Incubate the protein samples with a solution of DNPH in acid. A parallel sample is incubated with acid alone to serve as a blank.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins with TCA.
-
Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.
-
-
Solubilization and Measurement:
-
Resuspend the protein pellet in a strong denaturing agent, such as 6 M guanidine hydrochloride.
-
Measure the absorbance of the DNP adducts at ~370 nm.
-
-
Calculation:
-
Calculate the carbonyl content using the molar extinction coefficient of the DNP hydrazones (22,000 M⁻¹cm⁻¹).
-
Normalize the results to the protein concentration.
-
Visualizations
Signaling Pathway of this compound-Induced Oxidative Stress
References
- 1. This compound | C11H19N3O6S | CID 115260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mmpc.org [mmpc.org]
- 4. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 5. Glutathione reductase activity with an oxidized methylated glutathione analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Assessment of glutathione/glutathione disulphide ratio and S-glutathionylated proteins in human blood, solid tissues, and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Shades of S-D-Lactoylglutathione [mdpi.com]
- 9. Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROS-Mediated Inhibition of S-nitrosoglutathione Reductase Contributes to the Activation of Anti-oxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-Nitrosoglutathione Reductase—The Master Regulator of Protein S-Nitrosation in Plant NO Signaling [mdpi.com]
- 16. Measurement of S-glutathionylated proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of S-glutathionylated proteins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. raybiotech.com [raybiotech.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 23. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 24. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 25. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. doc.abcam.com [doc.abcam.com]
- 27. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 28. oxfordbiomed.com [oxfordbiomed.com]
- 29. mmpc.org [mmpc.org]
- 30. resources.rndsystems.com [resources.rndsystems.com]
- 31. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 32. Quantification of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]
- 34. 2.10. Quantification of protein carbonyl groups [bio-protocol.org]
- 35. researchgate.net [researchgate.net]
- 36. chem.as.uky.edu [chem.as.uky.edu]
Safety Operating Guide
A Guide to the Safe Disposal of S-Methylglutathione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. S-Methylglutathione, a derivative of glutathione, requires careful consideration for its disposal to minimize environmental impact and adhere to safety regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). For handling this compound, this includes:
-
Eye Protection: Safety glasses or goggles are essential to protect against any potential splashes or airborne particles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: In cases of dust formation, a NIOSH-approved respirator is recommended.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1][2]
II. This compound Waste Characterization
Based on available safety data, this compound is characterized as a combustible solid.[3] It is essential to consult the Safety Data Sheet (SDS) for the specific formulation of this compound being used, as hazards can vary. However, for the purposes of disposal, it should be treated as a chemical waste.
| Property | Classification/Recommendation | Source |
| Physical Form | Solid Powder | [3] |
| Combustibility | Combustible Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| PPE | Eyeshields, Gloves, Type N95 (US) Respirator | [3] |
III. Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, state, and federal regulations, as well as institutional guidelines. The following protocol provides a general framework for its proper disposal.
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
Avoid mixing this compound with other chemical waste to prevent unforeseen reactions.[4][5]
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be collected in a designated solid waste container.
-
-
Liquid Waste (Solutions):
Step 2: Waste Container Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][8]
-
Ensure containers are kept closed except when adding waste.[6][8]
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9][10]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the chemical waste.[8]
-
Do not attempt to dispose of this compound as regular trash.[6][7]
Step 4: Decontamination of Empty Containers
-
An empty container that held this compound should be managed as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected as hazardous waste.[6] While this compound is not typically P-listed, it is best practice to follow this procedure if there is any uncertainty.
-
After decontamination, deface or remove the original label before disposing of the container as regular trash.[4][6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and compliance with environmental regulations. Always prioritize safety and consult with your institution's safety office for specific guidance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ubpbio.com [ubpbio.com]
- 3. >98% (TLC), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling S-Methylglutathione
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling S-Methylglutathione. It offers procedural, step-by-step guidance on personal protective equipment, operational handling, and disposal.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles or Eyeshields | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Gloves | Handle with impervious gloves. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | N95 (US) or equivalent Respirator | Use respiratory protection when dusts are generated.[3] No protective equipment is needed under normal use conditions with adequate ventilation.[1] |
Operational Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[1][4]
-
Recommended storage temperatures are typically between 2-8°C or -20°C for long-term stability.[5]
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the solid powder carefully to avoid generating dust.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, or clothing.[1]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[6][7] Moisten with water to reduce airborne dust if necessary.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for proper disposal.
Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Containers should be clean, compatible with the waste, and not overfilled.[8]
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. serva.de [serva.de]
- 5. This compound | Glyoxalase | TargetMol [targetmol.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ursa.research.gsu.edu [ursa.research.gsu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
